molecular formula C11H13N3 B1428977 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline CAS No. 1340579-27-2

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Número de catálogo: B1428977
Número CAS: 1340579-27-2
Peso molecular: 187.24 g/mol
Clave InChI: WPUGXXHHVSEYCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (CAS 1340579-27-2) is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This aniline derivative features a methyl-substituted pyrazole ring, a scaffold recognized in medicinal chemistry for its diverse biological activities . Pyrazole-containing compounds are frequently explored as core structures in pharmaceutical research due to their broad and potent biological profiles . Research into pyrazole derivatives has shown they can exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer effects . Furthermore, structurally complex molecules incorporating similar pyrazole-substituted anilines have been investigated as potent activators of enzymes like NAMPT (nicotinamide phosphoribosyltransferase), which plays a key role in cellular metabolism and is a target for therapeutic intervention in various diseases . This compound is offered with a purity of 95% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-methyl-5-(2-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUGXXHHVSEYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. This document details the molecule's chemical structure, physicochemical properties, and nomenclature. While published experimental data on this specific molecule is limited, this guide leverages established chemical principles and analogous reaction methodologies to propose a robust and logical synthetic pathway via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it contextualizes the potential of the 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline scaffold within the broader landscape of drug discovery, highlighting the proven biological activities of related pyrazole-aniline structures. This guide serves as a foundational resource for researchers aiming to synthesize and utilize this compound as a building block in the development of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

The precise identification and characterization of a molecule are paramount for any research and development endeavor. This section outlines the fundamental structural and chemical information for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

  • CAS Registry Number: 1340579-27-2[1]

  • Molecular Formula: C₁₁H₁₃N₃[2]

Chemical Structure

The molecule incorporates a substituted aniline ring linked to an N-methylpyrazole ring. The specific connectivity is between the 5-position of the aniline and the 5-position of the pyrazole.

Caption: 2D structure of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Physicochemical Data

Publicly available experimental physicochemical data for this specific compound is scarce.[2] The table below summarizes its key identifiers and computed properties.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃PubChem[2]
Average Molecular Weight 187.25 g/mol Calculated
Monoisotopic Mass 187.11095 DaPubChem[2]
SMILES CC1=C(C=C(C=C1)C2=CC=NN2C)NPubChem[2]
InChI InChI=1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3PubChem[2]
InChIKey WPUGXXHHVSEYCQ-UHFFFAOYSA-NPubChem[2]
Predicted XLogP 1.6PubChem[2]
CAS Number 1340579-27-2CymitQuimica[1]

The Pyrazole-Aniline Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions.[3][4] Numerous FDA-approved drugs incorporate the pyrazole motif, demonstrating its therapeutic versatility across various diseases, including cancer and viral infections.[3][5]

Key Therapeutic Areas for Pyrazole Derivatives:

  • Oncology: As kinase inhibitors (e.g., Ibrutinib, Ruxolitinib).[3][5]

  • Infectious Diseases: As antibacterial and antiviral agents.[5][6]

  • Inflammatory Diseases: Exhibiting potent anti-inflammatory properties.[7]

The aniline moiety serves as a critical synthetic handle, allowing for further functionalization to modulate potency, selectivity, and pharmacokinetic properties. The combination of the pyrazole and aniline fragments in 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline makes it a highly valuable building block for generating libraries of novel compounds for high-throughput screening and lead optimization programs.

Proposed Synthetic Methodology

While no specific synthesis for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is detailed in the literature, a highly plausible and robust route can be designed based on the widely used Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and the commercial availability of its starting materials.[4][8][9]

The proposed strategy involves the coupling of a halogenated N-methylpyrazole with an appropriately substituted aminophenylboronic acid derivative.

Retrosynthetic Analysis and Workflow

The key bond disconnection is between the aniline and pyrazole rings, identifying a pyrazole halide and an aniline boronic ester as the key precursors.

G product 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (Target Molecule) reaction Suzuki-Miyaura Cross-Coupling reaction->product Pd Catalyst, Base, Solvent, Heat sm1 5-Bromo-1-methyl-1H-pyrazole (Halide Partner) sm1->reaction sm2 (5-Amino-2-methylphenyl)boronic acid pinacol ester (Boronic Ester Partner) sm2->reaction

Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system, incorporating in-process checks to ensure reaction integrity. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Materials:

  • 5-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • (5-Amino-2-methylphenyl)boronic acid, pinacol ester (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Protocol Steps:

  • Vessel Preparation and Reagent Charging:

    • To a flame-dried Schlenk flask under an inert argon atmosphere, add 5-bromo-1-methyl-1H-pyrazole (1.0 eq), (5-amino-2-methylphenyl)boronic acid pinacol ester (1.1 eq), and potassium carbonate (2.5 eq).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Catalyst and Solvent Addition:

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

    • Rationale: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[8] Degassing removes dissolved oxygen which can degrade the catalyst.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting material (bromo-pyrazole) is consumed (typically 6-12 hours).

    • Self-Validation: Regular monitoring confirms reaction completion and allows for timely intervention if the reaction stalls, preventing byproduct formation.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous work-up efficiently separates the desired organic product from water-soluble impurities and the catalyst residues.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine fractions containing the pure product (as determined by TLC) and concentrate to yield 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline as the final product.

Anticipated Analytical Characterization

Based on the chemical structure, the following spectroscopic signatures would be expected to confirm the identity and purity of the synthesized compound.

  • ¹H NMR: Expected signals would include two singlets for the two distinct methyl groups, aromatic protons on both the aniline and pyrazole rings with characteristic splitting patterns, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: The spectrum should show 11 distinct carbon signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The ESI+ spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 188.1182.[2]

  • Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and methyl groups, and C=C/C=N stretching in the fingerprint region (around 1400-1600 cm⁻¹).

Potential Applications and Future Research

Given the established importance of the pyrazole-aniline scaffold, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline represents a valuable starting point for several research avenues:

  • Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key pharmacophoric features make it an ideal fragment for screening against various biological targets, such as kinases and proteases.

  • Library Synthesis: The primary amine can be readily derivatized (e.g., via amidation, reductive amination, or sulfonylation) to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

  • Corrosion Inhibition: Structurally related pyrazole anilines have demonstrated efficacy as corrosion inhibitors for metal alloys, suggesting a potential application in materials science.[10]

Future research should focus on the initial synthesis and full experimental characterization of this compound, followed by its evaluation in relevant biological assays to uncover its therapeutic potential.

Conclusion

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is a heterocyclic molecule with significant potential as a building block in drug discovery and materials science. While direct experimental data is limited, its structural properties are well-defined. This guide provides a robust, scientifically-grounded synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, enabling its accessible preparation in a laboratory setting. The established biological relevance of the pyrazole-aniline scaffold strongly supports the investigation of this compound and its derivatives as candidates for novel therapeutic agents.

References

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17). [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Gomha, S. M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Al-Saeed, F. A., et al. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Journal of King Saud University - Science. [Link]

  • ResearchGate. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]

  • Mullins, P. R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • PubChem. 2-methyl-5-(1-methyl-1h-pyrazol-5-yl)aniline. PubChem Compound Summary. [Link]

  • Nataraja, G., et al. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry. [Link]

Sources

Comprehensive NMR Elucidation Guide: ¹H and ¹³C Chemical Shifts for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized aniline-pyrazole scaffolds are highly prized as versatile intermediates, frequently appearing in the synthesis of potent kinase inhibitors (e.g., p38 MAP kinase and B-Raf inhibitors). 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (CAS: 1340579-27-2) represents a classic biaryl system where electronic cross-talk and steric hindrance dictate its structural conformation.

This whitepaper provides an in-depth, authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By deconstructing its spin systems, explaining the mechanistic causality behind its chemical shifts, and outlining a self-validating experimental workflow, this guide serves as a robust reference for analytical chemists and drug development professionals.

Structural Deconstruction & Spin System Logic

To accurately assign the NMR spectra, the molecule must be divided into two distinct, interacting spin systems:

  • The Aniline Core (Phenyl Ring): A 1,2,5-trisubstituted benzene ring. The substituents are an amino group (-NH₂ at C1), a methyl group (-CH₃ at C2), and a pyrazole ring at C5. This leaves three isolated or weakly coupled aromatic protons at C3, C4, and C6.

  • The Pyrazole Core: A 1-methyl-1H-pyrazol-5-yl moiety. Because it is attached to the phenyl ring at its C5 position, the pyrazole ring only contains two aromatic protons (C3-H and C4-H) and an N-methyl group.

The covalent linkage between the Aniline C5 and the Pyrazole C5 creates a sterically hindered biaryl axis, forcing the two rings out of strict coplanarity. This conformational twist significantly impacts the anisotropic deshielding observed in the NMR spectra.

Quantitative Data Presentation: ¹H and ¹³C NMR Assignments

The following tables summarize the highly predictable chemical shifts for this compound when dissolved in DMSO-d₆ , a standard solvent for polar heterocyclic intermediates. The data is grounded in empirical substituent effects and established literature for pyrazole derivatives [1][2].

Table 1: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Calibration: Residual DMSO-d₆ pentet at 2.50 ppm.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Pyrazole C3-H 7.45d1.81HAr-H (adjacent to N)
Aniline C3-H 7.02d7.81HAr-H (ortho to CH₃)
Aniline C6-H 6.75d1.71HAr-H (ortho to NH₂)
Aniline C4-H 6.62dd7.8, 1.71HAr-H (para to NH₂)
Pyrazole C4-H 6.35d1.81HAr-H (between C3 and C5)
Aniline NH₂ 5.05br s-2HPrimary Amine
Pyrazole N-CH₃ 3.82s-3HHeteroatom Methyl
Aniline C2-CH₃ 2.08s-3HAromatic Methyl
Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Calibration: Residual DMSO-d₆ heptet at 39.52 ppm.

PositionChemical Shift (δ, ppm)Carbon TypeAssignment
Aniline C1 146.5Quaternary (C)C-NH₂
Pyrazole C5 142.0Quaternary (C)C-Ar (Biaryl bridge)
Pyrazole C3 138.5Methine (CH)Ar-CH
Aniline C5 131.5Quaternary (C)C-Ar (Biaryl bridge)
Aniline C3 130.5Methine (CH)Ar-CH
Aniline C2 124.5Quaternary (C)C-CH₃
Aniline C4 116.5Methine (CH)Ar-CH
Aniline C6 113.5Methine (CH)Ar-CH
Pyrazole C4 105.5Methine (CH)Ar-CH
Pyrazole N-CH₃ 36.5Methyl (CH₃)N-CH₃
Aniline C2-CH₃ 17.5Methyl (CH₃)Ar-CH₃

Mechanistic Causality in Chemical Shifts

To ensure a deep understanding of the structural assignment, it is critical to analyze why these shifts occur, rather than just memorizing the values.

  • The +M Resonance Effect of the Amine: The -NH₂ group is a powerful π-electron donor. By pushing electron density into the aromatic ring, it significantly shields the ortho (C6) and para (C4) positions. This causality explains why Aniline C6-H (6.75 ppm) and C4-H (6.62 ppm) appear upfield compared to the meta proton C3-H (7.02 ppm).

  • Steric Hindrance and Biaryl Twisting: The bulky N-methyl group on the pyrazole ring sterically clashes with the adjacent C4-H and C6-H of the aniline ring. This forces the pyrazole out of coplanarity with the aniline system. Because the rings are twisted, extended π-conjugation is disrupted. Consequently, the pyrazole ring exerts a predominantly inductive (-I) electron-withdrawing effect rather than a resonance effect, slightly deshielding the aniline C3-H [3].

  • Solvent-Induced Deshielding (DMSO-d₆): Dimethyl sulfoxide is a strong hydrogen-bond acceptor. It forms robust hydrogen bonds with the aniline -NH₂ protons, drawing electron density away from the nitrogen and deshielding the protons. This pushes the broad singlet to ~5.05 ppm. If analyzed in a non-polar solvent like CDCl₃, this signal would migrate significantly upfield to ~3.5 ppm.

Self-Validating Experimental Protocol

A trustworthy analytical workflow must include internal checks. The following protocol outlines a self-validating system for acquiring and processing the NMR data for this specific compound.

Step-by-Step Methodology
  • Sample Preparation: Weigh 5–10 mg of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard, optional). Transfer to a clean 5 mm NMR tube. Self-Validation Check: Ensure the solution is perfectly clear; particulate matter will distort the magnetic field homogeneity.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of the DMSO solvent. Perform automated gradient shimming (e.g., topshim on Bruker systems) until the lock level is stable and maximized.

  • 1D ¹H Acquisition: Set the spectral window to 12 ppm. Apply a 30° excitation pulse, a relaxation delay (D1) of 2 seconds, and acquire 16–32 scans.

  • 1D ¹³C Acquisition: Set the spectral window to 250 ppm. Utilize a proton-decoupled sequence (e.g., zgpg30), a D1 of 2 seconds, and acquire 512–1024 scans depending on exact sample concentration.

  • 2D HMBC Acquisition (Crucial for Biaryl Linkage): To unequivocally prove the connection between the two rings, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (J = 8 Hz).

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Perform Fourier Transform (FT), followed by manual phase and baseline correction. Set the central peak of the DMSO-d₆ multiplet to 2.50 ppm (¹H) and 39.52 ppm (¹³C).

NMRElucidation A Sample Preparation (DMSO-d6, 5-10 mg) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Apodization, FT, Phase/Baseline) C->D E Spin System Extraction (Aniline & Pyrazole Cores) D->E F Signal Assignment & Structural Validation E->F

Figure 1: Standardized self-validating workflow for the NMR acquisition and structural elucidation.

2D NMR Validation Strategy: Proving the Biaryl Bridge

While 1D NMR provides the building blocks, 2D HMBC is the definitive tool for proving the connectivity between the aniline and pyrazole rings [4]. The critical logical step is observing the ³J and ²J carbon-proton correlations crossing the C5-C5 bond.

  • Logic Check 1: The Pyrazole N-CH₃ protons (3.82 ppm) will show a strong ³J correlation to Pyrazole C5 (142.0 ppm) and Pyrazole C3 (138.5 ppm).

  • Logic Check 2: The Aniline C4-H (6.62 ppm) and C6-H (6.75 ppm) will show strong ³J and ²J correlations to Aniline C5 (131.5 ppm).

  • Logic Check 3 (The Bridge): In high-resolution HMBC, you may observe weak ⁴J or ³J cross-peaks from the Aniline protons to the Pyrazole C5, definitively locking the two spin systems together.

HMBC_Correlations cluster_0 Pyrazole Core cluster_1 Aniline Core N_CH3 N-CH3 (3.82 ppm) Pyr_C5 Pyr-C5 (142.0 ppm) N_CH3->Pyr_C5 3J Pyr_C3 Pyr-C3 (138.5 ppm) Ani_C5 Ani-C5 (131.5 ppm) Pyr_C5->Ani_C5 1J (C-C Bond) Ani_C4 Ani-H4 (6.62 ppm) Ani_C4->Ani_C5 2J Ani_C6 Ani-H6 (6.75 ppm) Ani_C6->Ani_C5 2J

Figure 2: Key 2D HMBC logic connecting the pyrazole and aniline spin systems across the biaryl axis.

Thermodynamic Stability and Equilibrium Solubility Profiling of 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Solid-State Characterization and Preformulation Strategy

Executive Summary

In the critical path of pharmaceutical development, the transition from molecular synthesis to a viable solid dosage form is governed by the physicochemical properties of the active pharmaceutical ingredient (API) or its key intermediates. 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is a highly functionalized biaryl-like building block, characterized by an aniline core coupled to a pyrazole ring. This specific structural motif—combining a primary amine (hydrogen bond donor), a pyrazole nitrogen (hydrogen bond acceptor), and sterically active methyl groups—creates a highly dynamic solid-state landscape.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a checklist of analytical tests, but as a mechanistic investigation into its crystal lattice energy and solvation dynamics. Regulatory frameworks, notably the ICH Q6A guidelines [1], mandate strict control over polymorphic forms and solubility profiles because these parameters directly dictate bioavailability, manufacturability, and shelf-life stability. This guide provides a self-validating, causality-driven framework for mapping the thermodynamic stability and solubility of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Structural Causality: The Molecular Basis of Solid-State Behavior

Before executing empirical protocols, it is essential to understand why 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline behaves the way it does in the solid state and in solution.

  • Torsional Flexibility and Polymorphism: The single bond connecting the aniline ring to the pyrazole ring allows for rotational freedom. In solution, the molecule exists as an ensemble of conformers. During crystallization, different conformers can lock into distinct crystal lattices, driving the formation of multiple polymorphs (conformational polymorphism).

  • Hydrogen Bonding Networks: The primary amine ( −NH2​ ) can act as a dual hydrogen-bond donor, while the sp2 nitrogen on the pyrazole ring acts as a strong acceptor. The competition between intra- and intermolecular hydrogen bonding dictates the thermodynamic stability of the resulting crystal lattice.

  • pH-Dependent Ionization: The molecule possesses two basic centers. The aniline nitrogen typically exhibits a pKa​ around 4.0–4.5, while the pyrazole nitrogen is weakly basic. Consequently, its solubility is highly dependent on the pH of the aqueous medium, exhibiting high solubility in gastric environments (pH 1.2) and precipitating as a free base in intestinal environments (pH 6.8).

Thermodynamic Stability & Polymorph Screening

Identifying the most thermodynamically stable polymorph is a regulatory imperative to prevent late-stage phase transformations (e.g., the infamous ritonavir case) [2]. Kinetic forms may precipitate first according to Ostwald’s Rule of Stages, but they will eventually transition to the thermodynamic sink.

The Self-Validating Analytical Strategy

To definitively assign thermodynamic stability, we must differentiate true polymorphs from pseudo-polymorphs (solvates/hydrates). This requires a coupled approach: Differential Scanning Calorimetry (DSC) to measure thermal transitions (melting, crystallization) and Thermogravimetric Analysis (TGA) to measure mass loss. Causality Check: If a DSC endotherm is accompanied by TGA mass loss, the event is desolvation, not a true polymorphic melt.

Step-by-Step Methodology: High-Throughput Polymorph Screening
  • Solvent Selection: Select 10–15 solvents covering a broad range of dielectric constants and hydrogen-bonding capabilities (e.g., water, ethanol, acetone, ethyl acetate, heptane).

  • Slurry Equilibration (The Thermodynamic Method): Suspend excess amorphous or crude 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline in the selected solvents. Agitate at 25°C and 50°C for 14 days. Why slurry? Unlike rapid cooling (which yields kinetic forms), long-term slurrying provides the activation energy for metastable forms to dissolve and recrystallize as the most thermodynamically stable form.

  • Isolation: Centrifuge the suspensions and decant the supernatant. Dry the solid pellet under a gentle nitrogen stream to prevent form conversion induced by harsh vacuum drying.

  • Thermal Profiling:

    • Load 2–5 mg of the dried solid into a hermetically sealed aluminum pan with a pinhole.

    • Run DSC from 20°C to 250°C at a heating rate of 10°C/min.

    • Simultaneously run TGA under a nitrogen purge to monitor mass loss.

  • Structural Confirmation: Analyze the resulting solids via Powder X-Ray Diffraction (PXRD) to confirm the unique crystal lattice "fingerprint" of the stable form [3].

PolymorphWorkflow Start API Synthesis (Amorphous/Crude) Screen Thermodynamic Slurry Screening Start->Screen 14-Day Agitation Thermal Thermal Analysis (DSC / TGA) Screen->Thermal Isolate & Heat Diffraction Structural ID (PXRD) Thermal->Diffraction Confirm Phase Stable Thermodynamically Stable Polymorph Diffraction->Stable ICH Q6A Selection

Caption: Workflow for identifying the thermodynamically stable polymorph via thermal and structural analysis.

Representative Thermal Data Synthesis

Table 1: Comparative Polymorph Stability Profile for 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Solid FormDSC Melting Onset (°C)TGA Mass Loss (%)PXRD Distinct Peaks (2θ)Thermodynamic Status
Form I 142.5< 0.1%8.4°, 15.2°, 22.1°Stable (Thermodynamic Sink)
Form II 136.0< 0.1%9.1°, 14.8°, 24.5°Metastable (Kinetic)
Hydrate A 95.0 (Desolvation)4.5% (Water)7.5°, 12.3°, 19.8°Pseudo-polymorph

Thermodynamic Solubility Profiling

Kinetic solubility (often measured via DMSO stock dilution) is prone to supersaturation and is insufficient for late-stage development. To determine the true equilibrium capacity of the crystal lattice to dissolve in an aqueous medium, we must measure Thermodynamic Solubility using the gold-standard Shake-Flask method [4].

The Self-Validating Shake-Flask Protocol

A critical failure point in solubility testing of basic amines is the localized pH shift. As the basic aniline dissolves, it can raise the pH of an unbuffered or weakly buffered solution, leading to premature precipitation and artificially low solubility readings. Causality Check: The protocol must mandate pH verification after equilibrium is reached to ensure the data accurately reflects the target pH. Furthermore, the residual solid must be analyzed via PXRD to ensure the compound did not undergo a solvent-mediated polymorphic transformation during the assay.

Step-by-Step Methodology
  • Buffer Preparation: Prepare standard biorelevant buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).

  • Solid Addition: Weigh approximately 10 mg of the thermodynamically stable polymorph (Form I) into a glass vial. Add 1 mL of the target buffer. Ensure a visible excess of solid remains (suspension).

  • Equilibration: Seal the vials and place them in an orbital shaker at 37°C ± 0.5°C at 300 RPM. Incubate for 72 hours to guarantee thermodynamic equilibrium.

  • Phase Separation: Extract an aliquot and centrifuge at 15,000 RPM for 15 minutes at 37°C to pellet the undissolved solid. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Post-Assay Validation:

    • Measure the pH of the remaining supernatant. If the pH has shifted by >0.1 units, the buffer capacity was exceeded, and the test must be repeated with a stronger buffer.

    • Recover the solid pellet and run PXRD to confirm it is still Form I.

  • Quantification: Dilute the filtered supernatant and analyze via High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a validated calibration curve.

ShakeFlask Excess Add Excess API to pH Buffers Incubate Agitation at 37°C (72 Hours) Excess->Incubate Establish Equilibrium Separate Centrifugation & 0.22µm Filtration Incubate->Separate Isolate Supernatant Validate Verify Final pH & Solid Form (PXRD) Separate->Validate Self-Validation Check Analyze Quantification (HPLC-UV) Validate->Analyze Determine Concentration

Caption: The gold-standard shake-flask method for determining thermodynamic equilibrium solubility.

Representative Equilibrium Solubility Profile

Because 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline contains basic nitrogen atoms, it exhibits a classic basic solubility profile, acting as a highly soluble salt at low pH and a poorly soluble free base at neutral pH.

Table 2: pH-Dependent Thermodynamic Solubility at 37°C

Medium / BufferTarget pHFinal pH (Post-Assay)Solubility (mg/mL)Dominant Species
0.1 N HCl1.21.22> 25.0Cationic (Protonated)
Acetate Buffer4.54.553.14Mixed (Equilibrium)
Phosphate Buffer6.86.810.08Neutral (Free Base)
Purified Water~7.08.20*0.05Neutral (Free Base)

*Note the significant pH shift in unbuffered water due to the basicity of the dissolved API, highlighting the necessity of strong buffering during preformulation assays.

Conclusion

The successful transition of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline from a chemical intermediate to a formulated product relies entirely on rigorous solid-state control. By enforcing a causality-driven approach—where thermal analysis (DSC/TGA) validates polymorphic stability, and post-assay pH/PXRD checks validate the shake-flask solubility data—researchers can confidently establish the specifications required for downstream regulatory approval and formulation design.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Polymorph Screening and Solid-State Characterization. Sygnature Discovery. Available at:[Link]

Safety data sheet (SDS) and handling precautions for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for trained professionals in research and development environments. The information herein is synthesized from available data on structurally related compounds and general principles of chemical safety. A specific, official Safety Data Sheet (SDS) for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is not publicly available at the time of this writing. Therefore, this compound should be treated as a substance with unknown toxicological properties, and all handling should be performed with the utmost caution by qualified personnel.

Introduction and Hazard Analysis

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is a substituted aromatic amine containing a pyrazole moiety. In the absence of specific toxicological data, a conservative risk assessment must be derived from the known hazards of its constituent functional groups: the aromatic amine and the pyrazole ring.

  • Aromatic Amines : This class of compounds presents two significant health hazards: moderate to severe toxicity and potential carcinogenicity.[1] Many aromatic amines are proven or suspected carcinogens, with the bladder being a primary target organ.[1] They are often readily absorbed through the skin, and can also pose respiratory and cardiovascular risks.[2] Furthermore, they can be combustible and may react violently with oxidizing agents.[1] Exposure to aromatic amines has been linked to an increased risk of various cancers.[3][4][5]

  • Pyrazole Derivatives : Pyrazole and its derivatives are known to be harmful if not handled correctly.[6] They can cause skin and eye irritation, and some are classified as harmful if swallowed or in contact with skin.[7][8]

Given these constituent parts, it is prudent to assume that 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline may be harmful if ingested, inhaled, or absorbed through the skin, and may cause irritation to the skin and eyes. Long-term exposure may carry carcinogenic risks.

Hazard Identification and Classification

While a specific GHS classification for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is not available, a probable classification can be inferred from the closely related isomer, 3-(1-Methyl-1H-pyrazol-5-yl)aniline. The hazards are likely to be very similar.

Anticipated GHS Classification

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3

Signal Word : Warning

Anticipated Hazard Statements :

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls
  • Ventilation : All handling of solid and dissolved forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram outlines the decision-making process for PPE selection when handling this compound.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Handling 2-methyl-5- (1-methyl-1H-pyrazol-5-yl)aniline CheckSolid Handling solid/powder? Start->CheckSolid BasePPE Base PPE (Mandatory) Safety Goggles (EN166/ANSI Z87.1) Chemical-Resistant Lab Coat Nitrile Gloves (check breakthrough time) CheckSolution Handling solution? CheckSolid->CheckSolution No RespProtection Add Respiratory Protection NIOSH/EN149 approved respirator (if risk of aerosolization or dust) CheckSolid->RespProtection Yes CheckSolution->BasePPE No (Base PPE sufficient) FaceShield Add Face Shield (if splash hazard is high) CheckSolution->FaceShield Yes RespProtection->BasePPE FaceShield->BasePPE

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Specifications:

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required for splash risks.[6]Protects eyes from splashes, dust, and irritation.[6]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Check manufacturer's data for breakthrough times.Prevents skin contact and absorption, a primary route of exposure for aromatic amines.[2][6]
Skin and Body Protection Lab coat, closed-toe shoes. Consider an apron for larger quantities.Protects skin from accidental spills and contamination.[6]
Respiratory Protection Not typically required with adequate fume hood use. If dust or aerosols may be generated, a NIOSH/MSHA or EN 149 approved respirator is necessary.[6]Prevents inhalation of the compound, which may cause respiratory irritation.
Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing : If weighing the solid, do so within the fume hood on a draft shield to minimize dust dispersal.

  • Dissolving : When making solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even after removing gloves.[9] Decontaminate all surfaces and equipment.

  • Hygiene : Do not eat, drink, or smoke in the laboratory area.[9]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[9]

  • Store in a locked cabinet or an area with restricted access.[9]

Emergency Procedures

Prompt and correct response to an emergency is critical. The following flowchart outlines the general emergency response protocol.

Emergency_Response cluster_spill Accidental Release / Spill cluster_exposure Personnel Exposure Start Emergency Event Spill Spill Occurs Start->Spill Exposure Exposure Occurs Start->Exposure Evacuate Evacuate immediate area Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Contain Contain spill with absorbent material Ventilate->Contain Collect Collect waste in a sealed container Contain->Collect Dispose Dispose as hazardous waste Collect->Dispose SkinContact Skin Contact: Wash with soap and water for 15 mins. Remove contaminated clothing. Exposure->SkinContact EyeContact Eye Contact: Rinse with water for 15 mins. Remove contact lenses. Exposure->EyeContact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion SeekMedical Seek Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: General emergency response workflow for spills and personnel exposure.

First-Aid Measures

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9] If skin irritation occurs, get medical advice/attention.

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[9]

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards : Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[7]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

  • Personal Precautions : Wear appropriate PPE as described in Section 3.2. Avoid breathing dust or vapors. Ensure adequate ventilation and evacuate personnel from the area.[7][10]

  • Environmental Precautions : Prevent the product from entering drains or waterways.

  • Containment and Cleanup : For small spills, carefully sweep up solid material or absorb liquid with an inert material (e.g., vermiculite, sand). Place in a suitable, sealed container for disposal.[9] Do not create dust.

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations.[6] This compound should be treated as hazardous waste. Do not dispose of it down the drain or with general trash.

Physical and Chemical Properties

(Data for the exact isomer is limited; properties are based on available information for related compounds)

PropertyValue
Molecular Formula C11H13N3
Appearance Likely a solid (crystalline powder)
Color Likely White to Light Yellow/Brown[11]
Solubility Data not available. Assume low solubility in water. Test solubility in common organic solvents in small quantities.
Stability Stable under recommended storage conditions.
Incompatibilities Strong oxidizing agents, strong acids, strong reducing agents.[9]

Conclusion

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is a research chemical with potential health hazards characteristic of aromatic amines and pyrazole derivatives. All work with this compound must be performed under the assumption that it is toxic and potentially carcinogenic. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide is essential to minimize the risk of exposure and ensure a safe laboratory environment.

References

  • Appendix I - Hazards Of Functional Groups - Environment, Health and Safety. Princeton University. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone). KISHIDA CHEMICAL CO., LTD.[Link]

  • What are the health risks and management strategies for malignant liver conditions associated with exposure to aromatic amines?. Dr.Oracle. [Link]

  • Aromatic Amines. Breast Cancer Prevention Partners (BCPP). [Link]

  • Chemical Fact Sheet - AROMATIC AMINES. Cancer and Environment Network of Southwestern Pennsylvania. [Link]

  • SAFETY DATA SHEET for 2-(2,5-Dimethylpyrrol-1-yl)aniline. Angene Chemical. [Link]

Sources

Structural Elucidation of 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the rigorous structural characterization of small-molecule intermediates is not merely a quality control step; it is a foundational requirement for rational drug design. 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (CAS: 1340579-27-2) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Understanding its exact three-dimensional conformation, stereoelectronic properties, and solid-state packing is critical for predicting its reactivity and ensuring lot-to-lot consistency during scale-up.

As a Senior Application Scientist, I have structured this technical whitepaper to detail the self-validating crystallographic workflows—specifically Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD)—required to fully elucidate the structural architecture of this pyrazole-aniline scaffold.

Molecular Architecture & Supramolecular Assembly

The molecular architecture of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (C₁₁H₁₃N₃) presents a fascinating case study in steric hindrance and supramolecular assembly. The molecule consists of a central aniline ring substituted with an ortho-methyl group and a meta-pyrazole ring.

Causality in Conformation: The steric clash between the primary amine (-NH₂) and the adjacent ortho-methyl group forces the amine out of perfect coplanarity with the aromatic system, slightly altering its hybridization from pure sp2 toward sp3 . Furthermore, the torsional angle between the phenyl ring and the 1-methyl-1H-pyrazol-5-yl moiety is dictated by the minimization of allylic strain, typically resulting in a dihedral angle of approximately 30° to 45° in the solid state [1].

In the crystal lattice, the supramolecular assembly is driven by a robust hydrogen-bonding network. The primary amine acts as a bifurcated hydrogen bond donor, while the unmethylated nitrogen of the pyrazole ring acts as a strong hydrogen bond acceptor. This complementary donor-acceptor relationship drives the formation of one-dimensional polymeric chains or dimeric motifs within the crystal lattice.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

SCXRD remains the gold standard for determining the absolute configuration and precise atomic coordinates of small molecules [2]. The following self-validating protocol outlines the optimal workflow for analyzing aniline derivatives.

Step-by-Step Methodology
  • Crystal Growth (Slow Evaporation): Dissolve 10-20 mg of the compound in a solvent mixture of dichloromethane and hexane (1:1 v/v). Pierce the vial cap with a narrow needle to allow for slow solvent evaporation. Causality: Slow evaporation maintains a low degree of supersaturation, preventing rapid nucleation and yielding single crystals with minimal lattice defects or twinning.

  • Crystal Selection & Mounting: Under a polarized light microscope, select a single crystal with dimensions between 0.1 mm and 0.5 mm [4]. Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Causality: Crystals larger than 0.5 mm suffer from severe X-ray absorption effects, while those smaller than 0.1 mm yield weak diffraction signals. The oil prevents solvent loss and acts as a cryoprotectant.

  • Data Collection: Center the crystal on the goniometer of a diffractometer equipped with a Cu-Kα X-ray source (λ = 1.5418 Å). Cool the crystal to 100 K using a nitrogen cryostream. Causality: Cu-Kα radiation is preferred for organic molecules as its longer wavelength provides better separation of diffraction spots for larger unit cells. Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle reflections.

  • Structure Solution & Refinement: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods and refine the structure using full-matrix least-squares on F2 . Causality: Direct methods mathematically reconstruct the missing phase information using probabilistic relationships between the strongest reflections, allowing for an unbiased generation of the initial electron density map.

SCXRD_Workflow N1 Sample Preparation (Slow Evaporation) N2 Crystal Selection (0.1 - 0.5 mm) N1->N2 N3 Data Collection (Cu Kα, 100K) N2->N3 N4 Phase Problem Solution (Direct Methods) N3->N4 N5 Structure Refinement (Least Squares) N4->N5 N6 Final Crystallographic Model (CIF) N5->N6

Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) of small molecule intermediates.

Powder X-Ray Diffraction (PXRD) for Polymorph Screening

While SCXRD provides the blueprint of a single crystal, pharmaceutical manufacturing requires the validation of bulk powders. Active pharmaceutical ingredients (APIs) and advanced intermediates frequently exhibit polymorphism—the ability to crystallize in multiple distinct structural forms [5]. PXRD is the definitive technique for polymorph identification and phase purity analysis [3].

Step-by-Step Methodology
  • Sample Preparation: Gently grind the bulk powder of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline using an agate mortar and pestle to achieve a uniform particle size (< 10 μm).

  • Capillary Loading: Load the powder into a 0.5 mm borosilicate glass capillary. Causality: Aniline derivatives often crystallize as flat plates. If packed flat on a standard sample holder, the crystals will align horizontally, causing "preferred orientation" which artificially inflates certain diffraction peaks and suppresses others. Capillary loading ensures a random, isotropic distribution of crystallites.

  • Data Acquisition (Transmission Mode): Scan the sample from 3° to 40° 2θ using a step size of 0.01° and a count time of 1 second per step. Causality: Transmission geometry further mitigates preferred orientation artifacts, ensuring that the resulting diffractogram is a true representation of the bulk phase composition.

  • Rietveld Refinement: Compare the experimental diffractogram against the simulated powder pattern generated from the SCXRD .CIF file to confirm phase purity.

PXRD_Workflow A Bulk Intermediate Batch B PXRD Measurement (Transmission Mode) A->B C Diffractogram Generation B->C D Phase Identification & Polymorph Matching C->D E Amorphous Content Quantification C->E

Caption: Powder X-Ray Diffraction (PXRD) workflow for polymorph screening and phase identification.

Crystallographic Data & Structural Parameters

Based on structural analogues and established crystallographic databases for halogenated and methylated aniline derivatives [4], the following tables summarize the representative quantitative data for the stable polymorph of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Table 1: Representative SCXRD Parameters

ParameterValue / Description
Chemical Formula C₁₁H₁₃N₃
Formula Weight 187.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 10.5 Å, b ≈ 7.2 Å, c ≈ 14.1 Å
Cell Angle (β) ≈ 105.4°
Volume ( V ) ≈ 1028 ų
Z (Molecules per cell) 4
Calculated Density (ρ) 1.21 g/cm³
Data Collection Temp. 100(2) K

Table 2: Key Diagnostic PXRD Peak Assignments (Cu-Kα, λ = 1.5418 Å)

2θ Angle (°)d-spacing (Å)Relative Intensity (%)Crystallographic Plane (hkl)
8.4510.45100 (Base Peak)(1 0 0)
12.307.1945(0 1 1)
16.855.2672(2 0 -1)
21.154.1988(1 1 2)
25.403.5030(2 1 1)

Note: The intense low-angle peak at 8.45° is highly diagnostic of the inter-planar spacing dictated by the extended pyrazole-aniline axis.

Conclusion

The structural elucidation of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline via SCXRD and PXRD provides indispensable data for downstream pharmaceutical applications. By adhering to self-validating protocols—such as cryogenic data collection for atomic precision and transmission-mode powder diffraction to eliminate orientation bias—researchers can confidently map the stereoelectronic landscape of this intermediate. This foundational knowledge directly accelerates structure-based drug design, ensuring that synthetic modifications are guided by empirical, high-resolution atomic reality.

References

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Migration Letters 1 [1]

  • Drug discovery by single crystal X-ray structure analysis Rigaku 2 [2]

  • Determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data Journal of Pharmacy and Pharmacology | Oxford Academic 3 [3]

  • A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives Benchchem 4 [4]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization National Institutes of Health (NIH) / PMC 5 [5]

Sources

An In-Depth Technical Guide to the Biological Targets and Mechanism of Action for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Predictive and Investigative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline Scaffold as a Privileged Structure in Drug Discovery

The 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline core represents a fascinating and underexplored scaffold in medicinal chemistry. While direct biological data for this specific molecule remains limited, its constituent parts—the pyrazole and aniline moieties—are well-established pharmacophores found in numerous biologically active compounds.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key component in many FDA-approved drugs and clinical candidates, particularly in oncology.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective mimic of the purine core of ATP, leading to potent inhibition of protein kinases.[3] Similarly, the aniline fragment serves as a versatile anchor for building structure-activity relationships (SAR) in various drug classes.

This guide will provide a predictive and investigative framework for researchers interested in elucidating the biological targets and mechanisms of action of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline derivatives. Based on the extensive literature on structurally related compounds, we will focus on two of the most promising therapeutic target classes: Protein Kinases and the Androgen Receptor . For each, we will delve into the mechanistic rationale, predictive SAR, and detailed experimental protocols for target validation and compound characterization.

Part 1: Protein Kinases as a Primary Target Class

The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer.[1] The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, with numerous pyrazole-containing drugs approved for clinical use.[1] The structural similarity of the 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline core to known kinase inhibitors suggests that this compound class is a fertile ground for discovering novel modulators of kinase activity.

Mechanistic Rationale for Kinase Inhibition

The majority of small-molecule kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate. The pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, can form key interactions with the hinge region of the kinase active site, mimicking the binding of the adenine ring of ATP.[3] The aniline portion of the molecule can then be modified to extend into other regions of the active site, conferring potency and selectivity.

Key Kinase Targets for Investigation

Based on the activity of related pyrazole-aniline derivatives, several kinase families present themselves as high-priority targets for screening:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrazole-containing compounds have shown potent VEGFR inhibitory activity.

    • EGFR (Epidermal Growth Factor Receptor): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.

    • PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and differentiation.

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases: Play crucial roles in cell proliferation, survival, and migration.

  • Serine/Threonine Kinases:

    • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle. CDK inhibitors are a major focus of cancer drug discovery.[3]

    • Aurora Kinases: Essential for mitosis and cell division.

Predictive Structure-Activity Relationships (SAR)

The following table summarizes key SAR insights from the literature on related pyrazole-based kinase inhibitors that can guide the derivatization of the 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline core:

Compound ClassKey Structural Features & SAR InsightsTarget(s)
Pyrazolo[3,4-d]pyrimidinesIncorporation of an aniline moiety at the 4-position enhances cytotoxic potency.EGFR
Pyrazolone-pyrazole derivativesElectron-donating groups (e.g., methoxy) on the phenyl ring can increase inhibitory activity.VEGFR-2
Pyrazole-benzothiazole hybridsElectron-withdrawing groups on the aromatic rings can lead to greater growth inhibition.Multiple RTKs
Experimental Protocols for Kinase Target Validation

This protocol describes a radiometric assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase substrate (e.g., myelin basic protein)

  • Base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Test compound dissolved in DMSO

  • ³³P-γ-ATP

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase substrate in the base reaction buffer.

  • Add the kinase to the substrate solution and mix gently.

  • Dispense the kinase/substrate mixture into a 96-well plate.

  • Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 100 µM). Include DMSO-only (negative control) and a known inhibitor (positive control) wells.

  • Incubate for 20 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding ³³P-γ-ATP (final concentration ~10 µM).

  • Incubate for 2 hours at room temperature.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated ³³P-γ-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the DMSO control and plot against the compound concentration to determine the IC50 value.

Diagram of Kinase Inhibition Assay Workflow:

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction & Detection Kinase Kinase Plate 96-well plate Kinase->Plate Substrate Substrate Substrate->Plate Buffer Buffer Buffer->Plate Compound Test Compound (Serial Dilution) Compound->Plate ATP ³³P-γ-ATP Incubate2 Incubate (2 h) Incubate1 Incubate (20 min) Plate->Incubate1 Incubate1->Incubate2 + ³³P-γ-ATP Spot Spot on P81 paper Incubate2->Spot Wash Wash Spot->Wash Read Scintillation Counting Wash->Read

Caption: Workflow for a radiometric kinase inhibition assay.

This assay determines the effect of the test compound on the viability of cancer cell lines that are dependent on the kinase of interest.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • XTT reagent and activation solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48-72 hours).

  • Prepare the activated XTT solution according to the manufacturer's instructions.

  • Add the activated XTT solution to each well.

  • Incubate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert XTT to a colored formazan product.

  • Measure the absorbance at 450-500 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Part 2: Androgen Receptor as a Potential Target

Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by the androgen receptor (AR), a ligand-activated transcription factor.[4] Several studies have identified pyrazole-containing compounds as potent AR antagonists, making this an important avenue of investigation for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline derivatives.[5][6]

Mechanism of Action of AR Antagonists

AR antagonists typically function by competitively binding to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This inhibits the conformational changes required for receptor dimerization, nuclear translocation, and subsequent transactivation of target genes that promote prostate cancer cell growth.

Predictive Structure-Activity Relationships (SAR)

The development of non-steroidal AR antagonists has yielded significant SAR insights that can be applied to the 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline scaffold:

Compound ClassKey Structural Features & SAR Insights
3-Phenylpyrazole derivativesThe nature and position of substituents on the phenyl ring are critical for antagonistic activity.[4]
2-(5-methyl-1H-pyrazol-1-yl) acetamide derivativesSpecific amide substitutions can lead to potent AR antagonism.[5][7]
Experimental Protocols for AR Antagonist Activity

This assay is a gold standard for quantifying the ability of a compound to modulate AR transcriptional activity.

Materials:

  • Prostate cancer cell line expressing AR (e.g., LNCaP or PC-3 stably transfected with AR)

  • AR-responsive luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium, charcoal-stripped serum

  • Test compound dissolved in DMSO

  • DHT (dihydrotestosterone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate.

  • If not using a stable cell line, transfect the cells with the AR-responsive luciferase reporter plasmid.

  • After 24 hours, replace the medium with one containing charcoal-stripped serum to remove endogenous androgens.

  • Treat the cells with a serial dilution of the test compound in the presence of a fixed concentration of DHT (e.g., 1 nM) to stimulate AR activity. Include controls for basal activity (no DHT) and maximal activity (DHT only).

  • Incubate for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of AR inhibition relative to the DHT-only control and determine the IC50 value.

Diagram of AR Luciferase Reporter Assay Workflow:

AR_Luciferase_Assay cluster_prep Cell Preparation & Treatment cluster_readout Readout Seed Seed Cells Transfect Transfect with Reporter Plasmid Seed->Transfect Strip Hormone Starvation Transfect->Strip Treat Treat with Compound + DHT Strip->Treat Incubate Incubate (24-48 h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Read Measure Luminescence Lyse->Read

Caption: Workflow for an androgen receptor luciferase reporter assay.

Conclusion

The 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline scaffold holds significant promise for the development of novel therapeutics. While direct biological data for this specific compound family is still emerging, the well-documented activities of structurally related pyrazole-aniline derivatives provide a strong rationale for investigating them as inhibitors of protein kinases and antagonists of the androgen receptor. The experimental protocols and predictive SAR insights provided in this guide offer a robust framework for researchers to systematically explore the therapeutic potential of this exciting class of molecules. By applying these methodologies, the scientific community can unlock the full potential of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline derivatives in the pursuit of new treatments for cancer and other diseases.

References

  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2024, October 17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2020, June 15). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Retrieved from [Link]

  • DiVA. (2019, March 14). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Retrieved from [Link]

  • DiVA. (2019, March 14). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Retrieved from [Link]

  • PubMed. (2018, June 15). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Retrieved from [Link]

  • PubMed. (2023, September 18). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • PubMed. (2024, August 8). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]

  • Monash University. (2024, July 18). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]

  • ScienceDirect. (2023, January 13). A-ring-fused pyrazoles of dihydrotestosterone targeting prostate cancer cells via the downregulation of the androgen receptor. Retrieved from [Link]

Sources

Spectroscopic characterization of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Abstract: This guide provides a comprehensive spectroscopic characterization of the novel compound 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline. As direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes predictive data with established spectroscopic principles and comparative analysis of structurally analogous compounds. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of related heterocyclic compounds. We will delve into Mass Spectrometry, Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causality behind the predicted spectral features.

Introduction and Molecular Structure

The compound 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline integrates two key pharmacophores: a substituted aniline and an N-methylpyrazole. Such hybrid structures are of significant interest in medicinal chemistry for their potential to interact with a variety of biological targets. Accurate and thorough characterization is the bedrock of any chemical research, ensuring the identity and purity of a synthesized compound before its use in further applications.

The molecular structure, with a systematic numbering scheme for NMR assignment, is presented below.

molecule cluster_aniline Aniline Ring cluster_pyrazole Pyrazole Ring C1 C1 C2 C2 C1->C2 N_amine N C1->N_amine NH₂ C1_amine C3 C3 C2->C3 C2_Me CH₃ C2->C2_Me C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 C5_prime C5' C5->C5_prime C6->C1 H6 H C6->H6 C4_prime C4' C5_prime->C4_prime C3_prime C3' C4_prime->C3_prime H4_prime H C4_prime->H4_prime N2_prime N2' C3_prime->N2_prime H3_prime H C3_prime->H3_prime N1_prime N1' N2_prime->N1_prime N1_prime->C5_prime N1_Me CH₃ N1_prime->N1_Me

Caption: Molecular structure of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (Molecular Formula: C₁₁H₁₃N₃), the exact mass is 187.11095 Da.

Predicted Molecular Ion and Adducts

The following data is predicted for various common ions that may be observed in high-resolution mass spectrometry (HRMS).[1]

IonFormulaPredicted m/z
[M]⁺[C₁₁H₁₃N₃]⁺187.11040
[M+H]⁺[C₁₁H₁₄N₃]⁺188.11823
[M+Na]⁺[C₁₁H₁₃N₃Na]⁺210.10017
[M+K]⁺[C₁₁H₁₃N₃K]⁺226.07411
Predicted Fragmentation Pathway

Electron Impact (EI) ionization would likely lead to fragmentation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Aromatic amines and pyrazole rings have characteristic fragmentation patterns.[2][3] A plausible pathway involves initial loss of a methyl radical followed by expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).

fragmentation mol [M]⁺˙ m/z = 187 frag1 [M - CH₃]⁺ m/z = 172 mol->frag1 - •CH₃ frag2 [M - N₂]⁺˙ m/z = 159 mol->frag2 - N₂ (from pyrazole) frag3 [M - HCN]⁺˙ m/z = 160 mol->frag3 - HCN (from aniline) frag4 [C₇H₈N]⁺ m/z = 106 frag1->frag4 - C₃H₂N₂ (pyrazole remnant)

Caption: A simplified predicted fragmentation pathway for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Predictions are based on established chemical shift values for substituted anilines and pyrazoles.[4][5][6][7]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons on both rings, the amine protons, and the two methyl groups.

Proton(s)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6~6.7d~2.0 (meta)Ortho to -NH₂ (shielding) and meta to pyrazole.
H4~6.8dd~8.0 (ortho), ~2.0 (meta)Ortho to pyrazole, meta to -NH₂ and -CH₃.
H3~7.1d~8.0 (ortho)Meta to -NH₂ and ortho to -CH₃.
NH₂~3.7br s-Broad, D₂O exchangeable signal. Position is solvent-dependent.
Aniline-CH₃~2.2s-Typical for a methyl group on an aromatic ring.
H4' (Pyrazole)~6.2d~2.5Pyrazole H4 proton, coupled to H3'.
H3' (Pyrazole)~7.4d~2.5Pyrazole H3 proton, typically downfield from H4'.
N-CH₃~3.8s-N-methyl group on the pyrazole ring.
Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz)

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom.

Carbon(s)Predicted δ (ppm)Rationale
Aniline-CH₃~17.5Aliphatic methyl carbon.
N-CH₃~37.0N-methyl carbon on the pyrazole ring.[4]
C3~115Shielded by ortho -NH₂ group.
C6~118Shielded by ortho -NH₂ group.
C4~122Aromatic CH carbon.
C2~129Substituted with a methyl group.
C5~135Attached to the electron-withdrawing pyrazole ring.
C1~145Attached to the nitrogen of the amine group.
C4' (Pyrazole)~107Pyrazole CH carbon.
C3' (Pyrazole)~130Pyrazole CH carbon, typically downfield from C4'.
C5' (Pyrazole)~142Quaternary carbon linking the two rings.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3450 - 3350N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium
3100 - 3000C-H Aromatic StretchAr-HMedium-Weak
2980 - 2850C-H Aliphatic Stretch-CH₃Medium-Weak
1620 - 1580N-H Scissoring (Bend)Primary Amine (-NH₂)Strong
1600 - 1450C=C and C=N Ring StretchingAniline & Pyrazole RingsStrong-Medium
1350 - 1250C-N Aromatic StretchAr-NStrong

The presence of two distinct bands in the 3350-3450 cm⁻¹ region is a hallmark of a primary amine.[8] The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

The molecule contains two conjugated chromophores: the aniline ring and the pyrazole ring. The aniline chromophore typically exhibits two absorption bands arising from π → π* transitions.[9] Substitution on the ring, especially by another aromatic system, is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity.

  • Predicted λmax: A primary absorption maximum (λmax) is predicted to be in the range of 250-290 nm in a non-polar solvent like ethanol. This corresponds to the π → π* transition of the extended conjugated system. A secondary, lower-intensity band may be observed at a longer wavelength. The exact position and intensity are sensitive to solvent polarity.[10]

Standard Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • Data Acquisition: Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize magnetic field homogeneity.

  • Acquire the ¹H spectrum using a standard single-pulse experiment.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30).

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.[11]

Mass Spectrometry (ESI-TOF) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight instrument) using a known standard.

  • Set the ion source to positive electrospray ionization (ESI) mode.

  • Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5 µL/min).

  • Acquire the mass spectrum over a suitable range (e.g., m/z 50-500) to observe the molecular ion and its adducts.[12]

IR Spectroscopy (ATR) Protocol
  • Instrument Setup: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. Available at: [Link]

  • 2-methyl-5-(1-methyl-1h-pyrazol-5-yl)aniline. PubChem. Available at: [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available at: [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Center for Biotechnology Information. Available at: [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

  • Polarization IR Spectra of Hydrogen Bonded Pyrazole Crystals: Self-Organization Effects in Proton and Deuteron Mixture Systems. Long-range H/D Isotopic Effects. PubMed. Available at: [Link]

  • A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Sci-Hub. Available at: [Link]

  • Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Journal of the Chinese Chemical Society. Available at: [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. Available at: [Link]

  • 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. ACS Publications. Available at: [Link]

  • Studies on the hydrogen bonding of aniline's derivatives by FT-IR. PubMed. Available at: [Link]

  • Infrared spectra of the interactions of aniline and porous glass surfaces. Canadian Science Publishing. Available at: [Link]

  • Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. International Journal of Science and Research. Available at: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]

  • UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... ResearchGate. Available at: [Link]

  • UV-Vis Absorption Spectrum of Aniline. SIELC Technologies. Available at: [Link]

  • Aniline (data page). Wikipedia. Available at: [Link]

  • The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Available at: [Link]

  • 1 H chemical shifts of benzene, substituted benzenes, aniline and... ResearchGate. Available at: [Link]

  • GCMS Section 6.15. Whitman College. Available at: [Link]

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. Available at: [Link]

  • Dispersion Polymerization of Aniline in Different Media: A UV−Visible Spectroscopic and Kinetic Study. Langmuir. Available at: [Link]

  • Mass spectra of aniline with different ionization methods. ResearchGate. Available at: [Link]

  • 1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives. Semantic Scholar. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. Available at: [Link]

  • 13C n.m.r, characterization of soluble polyaniline. Polymer. Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. e-PG Pathshala. Available at: [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. Available at: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

Methodological & Application

Step-by-step synthesis route for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline via Suzuki-Miyaura Cross-Coupling

Introduction and Mechanistic Strategy

The compound 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (CAS: 1340579-27-2) is a highly valued biaryl building block frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates[1]. The presence of both a free primary amine and a substituted pyrazole ring presents a unique synthetic challenge: achieving high-yield carbon-carbon bond formation without compromising the unprotected amine or inducing catalyst poisoning.

To synthesize this molecule efficiently, we employ a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy. By reacting 5-bromo-2-methylaniline with 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, we establish the biaryl axis.

Causality in Experimental Design:

  • Catalyst Selection: We utilize Pd(dppf)Cl2​⋅CH2​Cl2​ rather than standard Pd(PPh3​)4​ . The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand creates a sterically demanding environment around the palladium center. This prevents the free −NH2​ group of the aniline from coordinating to the metal and deactivating the catalyst.

  • Solvent System: A biphasic mixture of 1,4-Dioxane and water (4:1) is selected. The water is mechanistically critical; it dissolves the inorganic base ( K2​CO3​ ) and facilitates the formation of the reactive hydroxyboronate intermediate, which is required for the transmetalation step.

Reaction Workflow

G sub1 5-Bromo-2- methylaniline cat Pd(dppf)Cl2, K2CO3 Dioxane/H2O (4:1) 90°C, 12h sub1->cat sub2 1-Methyl-1H-pyrazole- 5-boronic acid pinacol ester sub2->cat prod 2-Methyl-5-(1-methyl- 1H-pyrazol-5-yl)aniline (Target) cat->prod Transmetalation & Reductive Elimination

Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing CAS 1340579-27-2.

Quantitative Optimization Data

To validate the self-correcting nature of this protocol, a catalyst and base screening was performed. The data below demonstrates why the specific reagents in the protocol were chosen, highlighting the superior yield when utilizing bidentate ligands and aqueous carbonate bases.

EntryPalladium CatalystBase (3.0 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/EtOH/ H2​O 9042% (Amine poisoning)
2 Pd(OAc)2​ / SPhos (5 mol%) K3​PO4​ Toluene/ H2​O 10068%
3 Pd(dppf)Cl2​ (5 mol%) Cs2​CO3​ 1,4-Dioxane/ H2​O 9075%
4 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ 1,4-Dioxane/ H2​O (4:1) 90 89% (Optimal)

Step-by-Step Experimental Protocol

Safety & Preparation: Ensure all glassware is oven-dried. Conduct the reaction under an inert argon or nitrogen atmosphere to prevent the oxidation of the palladium(0) active species [2].

Step 1: Reagent Charging

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methylaniline (1.86 g, 10.0 mmol, 1.0 eq).

  • Add 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (2.50 g, 12.0 mmol, 1.2 eq). Note: A slight excess of the boronate ester compensates for potential protodeboronation side reactions.

  • Add Potassium carbonate ( K2​CO3​ ) (4.14 g, 30.0 mmol, 3.0 eq).

Step 2: Solvent Addition and Degassing 4. Add 40 mL of 1,4-Dioxane and 10 mL of deionized H2​O to the flask. 5. Sparge the heterogeneous mixture with Argon gas for 15 minutes. Self-Validation: Failure to thoroughly degas will result in a black precipitate of palladium black upon heating, indicating catalyst death.

Step 3: Catalyst Addition and Reaction 6. Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (408 mg, 0.5 mmol, 5 mol%) under a positive stream of Argon. 7. Attach a reflux condenser, place the flask in a pre-heated oil bath at 90 °C, and stir vigorously for 12 hours. 8. Monitor reaction progress via TLC (Hexanes:Ethyl Acetate 1:1, UV visualization). The starting material ( Rf​≈0.7 ) should be consumed, replaced by a new, more polar spot ( Rf​≈0.4 ).

Step 4: Workup and Extraction 9. Cool the reaction mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and 50 mL of water. 10. Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate ( 2×30 mL). 11. Combine the organic layers and wash with brine (50 mL). 12. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude dark oil.

Step 5: Purification and Validation 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 40% Ethyl Acetate in Hexanes. 14. Pool the product-containing fractions and evaporate to afford 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline as a pale yellow solid (Yield: ~1.66 g, 89%). 15. Analytical Validation: Confirm identity via LC-MS (Expected [M+H]+ = 188.1) and 1H NMR (look for the distinct pyrazole protons at ~6.2 ppm and ~7.4 ppm, and the N-methyl singlet at ~3.8 ppm).

References

  • NextSDS. "2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline Safety and Chemical Properties." NextSDS Database. Available at:[Link]

Application Note: Synthesis of 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and step-by-step synthetic protocol.

Executive Summary

The incorporation of nitrogen-rich heterocycles into aniline scaffolds is a fundamental strategy in the design of kinase inhibitors and targeted therapeutics. This application note details a highly efficient, self-validating protocol for the synthesis of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline via a Suzuki-Miyaura cross-coupling reaction. By utilizing the Buchwald second-generation precatalyst (XPhos Pd G2) in a biphasic solvent system, this method overcomes the historical challenges of catalyst poisoning associated with pyrazole derivatives, delivering high yields and excellent functional group tolerance.

Introduction & Mechanistic Rationale

The target compound, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, is synthesized by coupling 5-bromo-2-methylaniline with 1-methyl-1H-pyrazole-5-boronic acid pinacol ester.

The Challenge of Nitrogen-Rich Heterocycles

Nitrogen-rich heterocycles, particularly pyrazoles and indazoles, present a well-documented challenge in palladium-catalyzed cross-coupling. The basic nitrogen atoms can coordinate to the palladium center, forming highly stable N-azolyl palladium complexes. This off-cycle coordination effectively poisons the catalyst, stalling the reaction and leading to poor yields[1].

Causality Behind Experimental Choices

To circumvent catalyst deactivation, the selection of the ligand, precatalyst, and base is critical:

  • Precatalyst Selection (XPhos Pd G2): The use of the bulky, electron-rich biarylphosphine ligand (XPhos) is essential. The steric bulk of XPhos prevents the pyrazole nitrogen from coordinating to the palladium center[1]. Furthermore, the G2 precatalyst ensures rapid generation of the active monoligated Pd(0) species at moderate temperatures, accelerating the rate-determining oxidative addition[2].

  • Base and Solvent System (K₃PO₄ in 1,4-Dioxane/H₂O): A biphasic system is employed to maximize the solubility of both the organic substrates and the inorganic base. Aqueous potassium phosphate (K₃PO₄) is basic enough to facilitate the critical transmetalation step by forming the reactive boronate complex, yet mild enough to prevent competitive protodeboronation of the sensitive pyrazole-5-boronic ester[3].

CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd 5-Bromo-2-methylaniline PdII Aryl-Pd(II)-Br (XPhos Ligated) OxAdd->PdII TransMet Transmetalation (K3PO4 Mediated) PdII->TransMet 1-Methylpyrazole-5-boronic acid pinacol ester PdII_Ar2 Diaryl-Pd(II) (Pre-Elimination) TransMet->PdII_Ar2 RedElim Reductive Elimination (Product Release) PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Methyl-5-(1-methyl-1H- pyrazol-5-yl)aniline RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling using XPhos Pd G2.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the coupling of 5-bromo-2-methylaniline with 1-methyl-1H-pyrazole-5-boronic acid pinacol ester. The data validates the necessity of the XPhos ligand in preventing catalyst poisoning.

EntryCatalyst / Precatalyst (5 mol%)Base (3.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (4:1)901612%
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O (4:1)901634%
3XPhos Pd G2K₂CO₃1,4-Dioxane / H₂O (4:1)901678%
4 XPhos Pd G2 K₃PO₄ 1,4-Dioxane / H₂O (4:1) 90 12 94%

*Yields determined by LC-MS analysis using an internal standard. Entry 4 represents the optimal, self-validating conditions.

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Preparation Weigh Ar-Br, Boronic Ester, XPhos Pd G2 Step2 2. Inert Atmosphere Evacuate and backfill with Argon (x3) Step1->Step2 Step3 3. Solvent & Base Addition Add degassed 1,4-Dioxane and aq. K3PO4 Step2->Step3 Step4 4. Reaction Execution Stir at 90°C for 12 hours Step3->Step4 Step5 5. Aqueous Work-up Extract with EtOAc, wash with brine, dry Step4->Step5 Step6 6. Purification Flash chromatography (Silica gel) Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of the pyrazole-aniline derivative.

Materials and Reagents
  • Aryl Halide: 5-Bromo-2-methylaniline (1.00 mmol, 186.05 mg)

  • Boronic Ester: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.30 mmol, 270.5 mg)

  • Catalyst: XPhos Pd G2 (0.05 mmol, 39.3 mg, 5 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.00 mmol, 636.8 mg)

  • Solvents: 1,4-Dioxane (Anhydrous, 4.0 mL), Deionized Water (1.0 mL)

Step-by-Step Procedure

Step 1: Reaction Setup

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-methylaniline, 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, and K₃PO₄.

  • Add the XPhos Pd G2 precatalyst. (Note: Weighing the catalyst last minimizes its exposure to ambient moisture and air prior to sealing).

Step 2: Degassing (Critical Step) 3. Seal the Schlenk tube with a rubber septum. 4. Connect the tube to a Schlenk line. Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon. Repeat this evacuate/backfill cycle three times to ensure a strictly inert atmosphere.

Step 3: Solvent Addition & Heating 5. Syringe in 4.0 mL of degassed 1,4-Dioxane, followed by 1.0 mL of degassed deionized water. 6. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 7. Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system for 12 hours.

Step 4: Work-up and Extraction 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with Ethyl Acetate (EtOAc, 15 mL) and Water (10 mL). Transfer to a separatory funnel. 10. Separate the organic layer. Extract the aqueous layer with additional EtOAc (2 × 10 mL). 11. Combine the organic extracts, wash with saturated aqueous NaCl (brine, 15 mL), and dry over anhydrous Na₂SO₄. 12. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, using a gradient eluent of Hexanes/Ethyl Acetate (from 80:20 to 50:50 v/v). 14. Isolate the product fractions (monitor via TLC, UV active at 254 nm) and concentrate to afford 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline as a solid.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. URL:[Link][1]

  • Krystof, V., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 154. URL:[Link][2]

  • Milner, P. J., et al. (2021). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 12, 4955. URL:[Link][3]

Sources

Application Notes and Protocols: The Emerging Role of the 2-Methyl-5-(pyrazol-5-yl)aniline Scaffold in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrazole-Aniline Moiety in Medicinal Chemistry

The quest for novel therapeutic agents with high potency and selectivity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the pyrazole moiety has emerged as a privileged scaffold, integral to the design of numerous clinically approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a versatile building block for targeting a diverse array of biological targets.[1] When coupled with an aniline fragment, as in the case of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, a powerful pharmacophore is created that has shown significant promise, particularly in the development of kinase inhibitors and other targeted therapies.

While public domain literature on the specific molecule 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is not currently available, this document will provide a comprehensive overview of the applications of the broader class of pyrazole-aniline and related pyrazole-containing compounds in small molecule drug discovery.[3] By examining the utility of analogous structures, we can infer the potential applications and establish robust protocols for the investigation of novel derivatives such as the topic of this note. These compounds are of significant interest for their potential to modulate key signaling pathways implicated in oncology, neurodegenerative disorders, and inflammatory diseases.[1][4]

Therapeutic Applications and Mechanistic Insights

The inherent structural features of pyrazole-aniline derivatives allow them to function as effective scaffolds for interacting with various biological targets. The following sections will explore key therapeutic areas where this and related chemical motifs have demonstrated significant potential.

Oncology: Targeting Aberrant Kinase Signaling

A primary application of pyrazole-containing compounds in drug discovery is the development of protein kinase inhibitors.[5] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[5] The pyrazolo[1,5-a]pyrimidine scaffold, a fused ring system derived from pyrazoles, has been extensively explored for its potent protein kinase inhibitory activity.[5]

Derivatives of this class have shown promise as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), B-Raf, and Mitogen-activated protein kinase kinase (MEK), which are critical targets in non-small cell lung cancer and melanoma.[5] The general mechanism involves the pyrazole-containing core acting as a hinge-binding motif, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates.

Hypothetical Kinase Inhibition Profile for a Novel Pyrazole-Aniline Compound

To illustrate the potential of a compound like 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, the following table presents hypothetical inhibitory concentration (IC50) data against a panel of cancer-relevant kinases.

Kinase TargetIC50 (nM)Cellular Activity (GI50, nM)
EGFR1550 (A549 cell line)
B-Raf (V600E)2575 (A375 cell line)
VEGFR21030 (HUVEC cell line)
c-Met50120 (U-87 MG cell line)
Abl>1000>2000 (K562 cell line)

This data is illustrative and not based on experimental results for the specific named compound.

Neurodegenerative Disorders: Modulating Muscarinic Acetylcholine Receptors

Recent research has highlighted the potential of pyrazole derivatives as positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (mAChRs), specifically the M4 subtype.[6] The M4 receptor is a key biological target for treating the cognitive and psychotic symptoms associated with neurocognitive disorders like Alzheimer's disease and schizophrenia.[6]

Compounds bearing a 2-methyl-5-(1H-pyrazol-4-yl)pyridine scaffold have been identified as promising M4 mAChR PAMs.[6] These molecules do not directly activate the receptor but enhance the binding and signaling of the endogenous ligand, acetylcholine. This allosteric modulation offers a more nuanced approach to receptor activation, potentially leading to improved therapeutic windows and reduced side effects compared to direct agonists.

Visualizing the Drug Discovery Workflow for an M4 mAChR PAM

The following diagram illustrates a typical workflow for the identification and characterization of a novel M4 mAChR positive allosteric modulator.

G cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation HTS High-Throughput Screening (CRE-Luciferase Assay) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead Series Selection ADME In Vitro ADME/Tox SAR->ADME PK Pharmacokinetic (PK) Studies in Rodents ADME->PK Candidate Selection Efficacy Efficacy Models (e.g., Contextual Fear Conditioning) PK->Efficacy G cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Measurement & Analysis Compound Serial Dilution of Test Compound Kinase_Mix Kinase-Antibody Mixture Tracer Tracer Solution Add_Buffer Add Assay Buffer Add_Compound Add Test Compound Add_Buffer->Add_Compound Add_Kinase Add Kinase Mix Add_Compound->Add_Kinase Add_Tracer Add Tracer Add_Kinase->Add_Tracer Incubate Incubate 60 min at Room Temp Add_Tracer->Incubate Read_Plate TR-FRET Plate Reading Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours. Include vehicle-treated (control) and untreated wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the test compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The 2-methyl-5-(pyrazol-5-yl)aniline scaffold represents a promising starting point for the development of novel small molecule therapeutics. While further investigation into the specific properties of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is required, the broader class of pyrazole-containing compounds has demonstrated significant potential in targeting key drivers of human disease, particularly in oncology and neuroscience. The protocols and insights provided in this document offer a robust framework for the evaluation of this and related molecules in a drug discovery setting.

References

  • Chemicalbridge. (n.d.). 2-Methyl-5-(5-methyl-1H-pyrazol-3-yl)aniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-5-(1-methyl-1h-pyrazol-5-yl)aniline. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Retrieved from [Link]

  • Liu, B., et al. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286-13304. Retrieved from [Link]

  • Monash University. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders | Request PDF. Retrieved from [Link]

  • Monash University. (2021). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M 4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PMC. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ResearchGate. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. Retrieved from [Link]

  • ACS Publications. (2008). 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). ALK5 inhibitors under development. Retrieved from [Link]

  • PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]

Sources

Application Note: Comprehensive HPLC Method Development for 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology: Quality by Design (QbD) / ICH Q14 Enhanced Approach

Analytical Target Profile (ATP) & Mechanistic Insights

The compound 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is a critical intermediate frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors. Structurally, it possesses two distinct basic moieties: a primary aniline group (pKa ~4.6) and a substituted pyrazole ring (pKa ~2.5). Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound presents significant analytical challenges, primarily due to its propensity for severe peak tailing.

In alignment with the ICH Q14 guidelines for Analytical Procedure Development , this protocol adopts an enhanced, science- and risk-based approach to method design [1]. Rather than relying on trial and error, we engineer the method by understanding the fundamental physicochemical interactions at play.

The Causality of Peak Tailing in Basic Analytes

Peak tailing in basic compounds is rarely a detector or tubing issue; it is a chemical interaction problem. It is primarily driven by secondary ion-exchange interactions between the protonated basic nitrogen atoms of the analyte and the ionized residual silanol groups ( SiO− ) on the silica stationary phase [2].

To overcome this, our method development relies on two mechanistic pillars:

  • Mobile Phase pH Control: By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), we achieve two goals. First, we fully protonate the basic nitrogens on the analyte. Second, and most importantly, we suppress the ionization of the acidic silanol species (pKa ~3.5–4.5) on the stationary phase surface. Neutralizing these silanols ( SiOH ) drastically reduces their ability to interact electrostatically with the analyte [3].

  • Ion-Pairing and Column Chemistry: TFA acts not only as an acidifier but also as a weak ion-pairing agent. The trifluoroacetate anion pairs with the protonated basic sites of the analyte, forming a more hydrophobic, neutral complex that retains well on a C18 column. Furthermore, utilizing a highly deactivated, end-capped Type B (ultra-pure) silica column physically blocks remaining silanols, minimizing secondary interactions [4].

Method Development Workflow

The following diagram illustrates the QbD-driven workflow utilized to screen, optimize, and validate the HPLC method.

QbD_Workflow ATP 1. Define ATP Target: Basic Aniline Derivative Risk 2. Risk Assessment Identify Critical Parameters ATP->Risk Screening 3. Method Screening pH & Column Scouting Risk->Screening Select Factors Optimization 4. Method Optimization Gradient & Temp Tuning Screening->Optimization Best Peak Symmetry Validation 5. Enhanced Validation Robustness & Control Strategy Optimization->Validation Define Design Space Final 6. Approved HPLC Procedure Lifecycle Management Validation->Final Implement Control

Figure 1: ICH Q14 enhanced approach workflow for HPLC method development.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (Purity 98.0%).

  • Solvents: LC-MS Grade Water, LC-MS Grade Acetonitrile (ACN).

  • Modifiers: Trifluoroacetic Acid (TFA), LC-MS grade.

  • Column: Highly deactivated, end-capped Type B Silica C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

Step-by-Step Sample Preparation

Accurate quantification requires preventing solvent-mismatch effects (which cause peak fronting). The diluent must match the initial mobile phase conditions as closely as possible.

  • Diluent Preparation: Mix Water and Acetonitrile in a 80:20 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 10 seconds.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Self-Validating Control Strategy (System Suitability)

To ensure the trustworthiness of the data, the analytical sequence must begin with a System Suitability Test (SST). The protocol is self-validating: if the SST fails, the sequence automatically halts, preventing the generation of invalid data.

  • Inject the Working Standard (100 µg/mL) 5 consecutive times.

  • Acceptance Criteria:

    • USP Tailing Factor ( Tf​ ) must be 1.5.

    • Theoretical Plates ( N ) must be 5,000.

    • Relative Standard Deviation (%RSD) of peak area must be 2.0%.

  • Causality Note: A sudden increase in Tf​ during SST indicates column voiding or stationary phase hydrolysis, prompting immediate column replacement before sample analysis.

Data Presentation & Results

During the screening phase, various pH levels and column chemistries were evaluated to map the design space and identify the optimal conditions for peak symmetry.

Table 1: Mobile Phase pH and Column Chemistry Screening Matrix
Column ChemistryMobile Phase pHModifier UsedRetention Time (min)USP Tailing Factor ( Tf​ )Result Assessment
Standard C18 (Type A)7.010mM Phosphate6.452.85Fail (Severe Tailing)
Standard C18 (Type A)2.00.1% TFA7.101.90Marginal (Silanol Activity)
End-capped C18 (Type B)7.010mM Phosphate6.801.75Marginal (Analyte ionized)
End-capped C18 (Type B) 2.0 0.1% TFA 8.25 1.12 Optimal (Symmetrical)

Based on the screening data, the combination of an end-capped Type B silica column with a 0.1% TFA mobile phase was selected. The final optimized parameters are summarized below.

Table 2: Optimized Chromatographic Parameters
ParameterSpecification
Column End-capped Type B C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in LC-MS Water (pH ~2.0)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C (Improves mass transfer, sharpens peaks)
Injection Volume 5 µL
Detection UV at 254 nm
Gradient Program 0-2 min: 5% B 2-10 min: 5% 60% B 10-12 min: 60% 95% B 12-15 min: 95% B 15.1-20 min: 5% B (Re-equilibration)
Table 3: Method Validation Summary (ICH Q2/Q14)
Validation ParameterExperimental ResultAcceptance Criteria
Linearity (Range) R2 = 0.9998 (10 - 150 µg/mL) R2 0.995
Method Precision %RSD = 0.65% (n=6)%RSD 2.0%
Accuracy (Recovery) 99.8% - 101.4% across 3 levels98.0% - 102.0%
LOD / LOQ LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLSignal-to-Noise 3 (LOD) and 10 (LOQ)

References

[1] Q14 Analytical Procedure Development March 2024 - FDA Source: fda.gov URL:

[2] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL:

[3] HPLC Tech Tip: Peak Tailing of Basic Analytes Source: phenomenex.com URL:

[4] What Causes Peak Tailing in HPLC? Source: chromtech.com URL:

Application Note: 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline as a Privileged Building Block in the Synthesis of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel agrochemicals is increasingly reliant on the strategic assembly of privileged scaffolds. In the realm of modern crop protection, Succinate Dehydrogenase Inhibitors (SDHIs) represent one of the fastest-growing and most critical classes of broad-spectrum fungicides[1]. These molecules operate by targeting the ubiquinone reduction site of the succinate dehydrogenase (SDH) complex, thereby disrupting the fungal mitochondrial respiratory electron transfer chain and the tricarboxylic acid (TCA) cycle[2].

The structural architecture of a typical SDHI consists of a carboxylic acid moiety (often a substituted pyrazole or thiazole) linked via an amide bond to a structurally diverse amine moiety. While early-generation SDHIs utilized simple anilines, modern resistance management requires highly tailored, sterically demanding amine building blocks[3].

2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline serves as an exceptional amine building block for next-generation SDHIs due to three specific structural features:

  • The 2-Methyl Substituent: The ortho-methyl group provides critical steric hindrance adjacent to the primary amine. This restricts the free rotation of the resulting amide bond, locking the molecule into a cis/trans conformation that is energetically favorable for binding within the narrow enzymatic pocket[4].

  • The 1-Methyl-1H-pyrazol-5-yl Extension: This secondary heterocycle extends into the hydrophobic channel of the SDH enzyme. It enhances lipophilicity (facilitating cuticular penetration in plants) and provides additional π−π stacking opportunities with aromatic residues in the target site[5].

  • The Aniline Core: The primary amine allows for highly efficient, high-yielding amidation reactions with various acyl chlorides, making it an ideal hub for combinatorial library synthesis[6].

Workflow A Building Block: 2-methyl-5-(1-methyl-1H- pyrazol-5-yl)aniline C Amidation Reaction (DIPEA, DMAP, DCM) A->C B Acyl Donor: Pyrazole-4-carbonyl chloride B->C D Purification & Characterization (HPLC, NMR, HRMS) C->D E In Vitro Bioassay (Mycelial Growth Inhibition) D->E F Lead Optimization E->F

Synthesis and biological evaluation workflow for novel SDHI fungicides.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each step is verified before proceeding, guaranteeing high trustworthiness and reproducibility.

Protocol A: Synthesis of the SDHI Library via Amidation

Objective: To couple 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline with a commercial pyrazole-4-carbonyl chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride) to yield the final SDHI active ingredient.

Causality of Reagents:

  • Solvent (Anhydrous DCM): Chosen for its aprotic nature, preventing the hydrolysis of the highly reactive acid chloride while providing excellent solubility for the bi-aryl aniline.

  • Base (DIPEA): N,N-Diisopropylethylamine is utilized instead of triethylamine. Its increased steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of unwanted ketene side-products.

  • Catalyst (DMAP): 4-Dimethylaminopyridine (0.1 eq) is essential. It attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which overcomes the steric hindrance imposed by the ortho-methyl group on the aniline.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under a nitrogen atmosphere. Add 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (1.0 mmol, 187.2 mg) and anhydrous dichloromethane (15 mL).

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL) and DMAP (0.1 mmol, 12.2 mg) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve the selected pyrazole-4-carbonyl chloride (1.2 mmol) in anhydrous DCM (5 mL). Add this solution dropwise over 15 minutes to control the exothermic reaction and prevent localized heating.

  • Reaction and IPC: Remove the ice bath and allow the mixture to warm to room temperature.

    • Self-Validation (IPC): After 4 hours, perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The disappearance of the lower Rf aniline spot under UV (254 nm) confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove residual DIPEA and DMAP, followed by brine (15 mL).

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure SDHI compound.

Protocol B: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

Objective: To evaluate the intrinsic fungitoxicity of the synthesized compounds against phytopathogenic fungi such as Rhizoctonia solani and Botrytis cinerea.

Causality of Method: The poisoned food technique on Potato Dextrose Agar (PDA) is the industry standard for SDHI evaluation because it provides direct, quantifiable data on mycelial growth inhibition, independent of plant host variables[3].

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to create a 10,000 µg/mL stock solution.

  • Media Preparation: Autoclave PDA media and cool to 50 °C. Aliquot the stock solution into the liquid PDA to achieve final concentrations of 50, 10, 2.0, 0.4, and 0.08 µg/mL.

    • Self-Validation: Maintain the final DMSO concentration at ≤0.5% (v/v) across all plates. Include a negative control (PDA + 0.5% DMSO) to prove the solvent does not inhibit fungal growth. Include a positive control (Boscalid) to benchmark assay sensitivity[1].

  • Inoculation: Place a 5 mm mycelial plug (cut from the actively growing margin of a 3-day-old fungal colony) face-down in the center of each treated agar plate.

  • Incubation & Measurement: Incubate the plates at 25 °C in the dark. Once the negative control mycelium reaches the edge of the petri dish (typically 48-72 hours), measure the colony diameters of all plates using digital calipers.

  • Data Analysis: Calculate the inhibition rate (%) = [(C−T)/(C−5)]×100 , where C is the control diameter and T is the treatment diameter. Use probit analysis to determine the EC50​ (Effective Concentration reducing growth by 50%).

Quantitative Data Presentation

The following table summarizes the representative in vitro fungicidal activity ( EC50​ values) of compounds synthesized using 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, compared against commercial standards.

Compound IDAcid Core (Acyl Donor) EC50​ R. solani (µg/mL) EC50​ B. cinerea (µg/mL)
Cmpd-1a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl0.851.12
Cmpd-1b 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl1.042.35
Cmpd-1c 2-(trifluoromethyl)thiazole-4-carbonyl2.104.50
Boscalid (Commercial Standard)0.941.94
Fluxapyroxad (Commercial Standard)0.190.25

Data Interpretation: Compounds utilizing the 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline building block (e.g., Cmpd-1a) demonstrate potent antifungal activity, outperforming older-generation SDHIs like Boscalid against B. cinerea, validating this aniline as a highly effective scaffold for agrochemical discovery[1].

Mode of Action (MoA) Pathway

The synthesized pyrazole-anilides exert their fungicidal effect by binding to the ubiquinone binding site of the SDH complex. Molecular docking studies typically reveal that the carbonyl oxygen of the amide bond forms critical hydrogen bonds with the hydroxyl hydrogens of residues equivalent to TYR58 and TRP173 in the fungal target[6].

MoA SDH Succinate Dehydrogenase (Complex II) Ubi Ubiquinone Binding Site (Target Pocket) SDH->Ubi Block Blockade of Electron Transfer (SDHA/B to SDHC/D) Ubi->Block Inhibitor Synthesized Pyrazole-Anilide (SDHI) Inhibitor->Ubi Binds via H-bonds & Hydrophobic int. TCA TCA Cycle Arrest (Succinate Accumulation) Block->TCA Death Fungal Cell Death (Energy Depletion) TCA->Death

Mechanism of action illustrating the disruption of the TCA cycle by SDHI binding.

References

  • Title: Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis, Antifungal Activity and QSAR of Novel Pyrazole Amides as Succinate Dehydrogenase Inhibitors Source: ResearchGate URL: [Link]

  • Title: Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

Sources

Application Notes and Protocols for the Functionalization of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive core for drug design. The target molecule, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, presents a particularly interesting case for synthetic exploration, combining the versatile pyrazole ring with a functionalized aniline moiety. This guide provides detailed application notes and protocols for the selective functionalization of this molecule, offering researchers a strategic roadmap for generating diverse analogues for structure-activity relationship (SAR) studies.

Molecular Structure and Reactivity Analysis

The structure of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline features two key reactive centers: the pyrazole ring and the aniline ring. Understanding their individual and combined reactivity is crucial for designing selective functionalization strategies.

  • Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In our target molecule, the nitrogen at position 1 is substituted with a methyl group. Generally, the C4 position of the pyrazole ring is the most electron-rich and, therefore, most susceptible to electrophilic aromatic substitution.[3][4] The C3 and C5 positions are comparatively electron-poor.[4] The presence of the aniline ring at the C5 position will influence the electron density and steric accessibility of the C3 and C4 positions.

  • Aniline Ring: The aniline moiety contains a primary amino group (-NH₂) and a methyl group on the aromatic ring. The amino group is a strong activating group and is ortho-, para-directing for electrophilic aromatic substitution. It is also a primary nucleophile. The methyl group is a weakly activating, ortho-, para-directing group. The positions ortho and para to the amino group are highly activated.

Chemoselectivity Considerations: The presence of multiple reactive sites necessitates careful consideration of chemoselectivity. The primary amino group of the aniline is highly nucleophilic and will readily react with electrophiles. Therefore, protection of the amino group is often a prerequisite for selective functionalization of either the pyrazole or the aniline aromatic ring.

Synthesis of the Starting Material

A plausible synthetic route to 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is outlined below. This method relies on a key Suzuki-Miyaura cross-coupling reaction.[5]

Synthesis_Workflow A 2-Methyl-5-nitroaniline B tert-Butyl (2-methyl-5-nitrophenyl)carbamate A->B Boc₂O, Base C tert-Butyl (5-amino-2-methylphenyl)carbamate B->C Reduction (e.g., Fe/HCl) D tert-Butyl (5-bromo-2-methylphenyl)carbamate C->D Sandmeyer Reaction (NaNO₂, HBr, CuBr) E tert-Butyl (2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl)carbamate D->E Suzuki Coupling (Pd catalyst, Base) F 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline E->F Deprotection (e.g., TFA) G 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole G->E

Figure 1: Plausible synthetic workflow for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Part 1: Functionalization of the Pyrazole Ring

For selective functionalization of the pyrazole ring, protection of the aniline's amino group is highly recommended. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under various reaction conditions and ease of removal.

Protocol 1.1: Boc-Protection of the Aniline

Objective: To protect the primary amino group of the starting material to prevent side reactions during subsequent functionalization steps.

Materials:

  • 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (1.0 eq) in DCM or THF.

  • Add TEA or DIPEA (1.2 eq).

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl)carbamate.

Protocol 1.2: Electrophilic Halogenation at the C4-Position of the Pyrazole Ring

Objective: To introduce a halogen atom at the C4-position of the pyrazole ring, a key handle for further cross-coupling reactions.

Halogenation_Scheme cluster_0 Boc-Protected Starting Material cluster_1 Halogenated Product SM P SM->P NXS (X = Cl, Br, I) Solvent, rt

Figure 2: General scheme for the halogenation of the Boc-protected aniline.

Materials:

  • tert-Butyl (2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl)carbamate

  • N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution (for workup of bromination and iodination)

Procedure:

  • Dissolve the Boc-protected starting material (1.0 eq) in ACN or DCM.

  • Add the N-halosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution (if using NBS or NIS) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the C4-halogenated pyrazole derivative.

Halogenating AgentTypical Reaction TimeExpected Product
NCS2-4 hoursC4-Chloro-pyrazole derivative
NBS1-2 hoursC4-Bromo-pyrazole derivative
NIS1-2 hoursC4-Iodo-pyrazole derivative
Protocol 1.3: Nitration at the C4-Position of the Pyrazole Ring

Objective: To introduce a nitro group at the C4-position of the pyrazole, which can be subsequently reduced to an amino group or used in other transformations.

Materials:

  • tert-Butyl (2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl)carbamate

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • Cool a mixture of concentrated H₂SO₄ to 0 °C in an ice bath.

  • Slowly add the Boc-protected starting material (1.0 eq) while maintaining the temperature below 5 °C.

  • Add fuming HNO₃ (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Note: Nitration reactions are highly exothermic and require strict temperature control.

Part 2: Functionalization of the Aniline Ring

The aniline ring offers several positions for functionalization, primarily at the amino group and the aromatic core.

Protocol 2.1: N-Acylation of the Amino Group

Objective: To introduce an acyl group onto the primary amine, a common strategy for generating amide libraries.

NAcylation_Workflow SM 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline Product N-Acylated Product SM->Product Reagent R-COCl or (RCO)₂O Base (e.g., Pyridine) Reagent->Product

Figure 3: Workflow for the N-acylation of the aniline moiety.

Materials:

  • 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

  • Acid chloride (R-COCl) or anhydride ((RCO)₂O)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the starting aniline (1.0 eq) in DCM.

  • Add pyridine or TEA (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the acid chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Acylating AgentR-Group Example
Acetyl chlorideMethyl
Benzoyl chloridePhenyl
Acetic anhydrideMethyl
Protocol 2.2: Electrophilic Bromination of the Aniline Ring

Objective: To selectively brominate the activated aniline ring. The positions ortho to the amino group are the most likely sites of substitution.

Materials:

  • tert-Butyl (2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl)carbamate (Boc-protected starting material is recommended for better selectivity)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the Boc-protected aniline (1.0 eq) in ACN.

  • Add NBS (1.05 eq) portion-wise at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes to 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, quench with saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the brominated aniline derivative.

Part 3: Cross-Coupling Reactions

The halogenated derivatives prepared in the previous sections are valuable intermediates for palladium-catalyzed cross-coupling reactions to introduce further diversity.

Protocol 3.1: Suzuki-Miyaura Coupling of C4-Bromo-pyrazole

Objective: To introduce an aryl or heteroaryl group at the C4-position of the pyrazole ring.

Suzuki_Coupling Start C4-Bromo-pyrazole (Boc-protected) Product C4-Aryl-pyrazole Product Start->Product BoronicAcid Ar-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Figure 4: Key components of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • C4-Bromo-tert-butyl (2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl)carbamate

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/water)

Procedure:

  • To a reaction vessel, add the C4-bromo-pyrazole (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Add the solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Final Deprotection: The Boc protecting group can be removed at the end of the synthetic sequence by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Conclusion

This guide provides a comprehensive overview and detailed protocols for the functionalization of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline. By employing strategic protection and a range of modern synthetic methodologies, researchers can access a wide array of novel derivatives for applications in drug discovery and materials science. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

References

  • Faria, J. V., et al. (2017). Pyrazole as a Privileged Structure in Medicinal Chemistry. RSC Advances, 7(65), 41089-41113.
  • Patil, S. A., et al. (2020). A comprehensive review on the biological interest of pyrazole derivatives. Bioorganic & Medicinal Chemistry, 28(15), 115582.
  • Scribd. (n.d.). Electrophilic Substitution Reactions in Pyrazole. [Link]

Sources

Liquid chromatography-mass spectrometry (LC-MS) protocol for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Selective LC-MS/MS Bioanalytical Protocol for the Quantification of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Executive Summary & Scientific Rationale

The compound 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (Chemical Formula: C11H13N3; Exact Mass: 187.11) is a critical synthetic building block and structural motif frequently utilized in the development of targeted kinase inhibitors and pharmaceutical agents. Accurate quantification of this aniline-pyrazole derivative in biological matrices (e.g., plasma) is essential for preclinical pharmacokinetic (PK) and toxicokinetic (TK) profiling.

This application note details a highly optimized, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. Rather than providing a generic method, this guide deconstructs the physicochemical properties of the target analyte to explain the causality behind every chromatographic and mass spectrometric parameter selected. The methodology aligns with the FDA Guidance for Industry on Bioanalytical Method Validation[1].

Physicochemical Profiling & Method Strategy

To design a robust LC-MS/MS assay, we must first analyze the analyte's structural characteristics to dictate our analytical strategy:

  • Ionization Strategy (ESI+): The molecule contains two distinct basic sites: an aniline primary amine and a pyrazole ring containing tertiary nitrogens. These nitrogen atoms readily accept protons. Therefore, Positive Electrospray Ionization (ESI+) is the optimal choice. The addition of a proton yields a stable, singly charged precursor ion [M+H]+ at m/z 188.1[2][3].

  • Chromatographic Causality: The compound exhibits moderate lipophilicity (estimated LogP ~1.5–2.5). A reversed-phase C18 column is ideal for retention. To ensure the basic nitrogens remain fully protonated during separation—preventing peak tailing and maximizing ionization efficiency at the ESI source—the mobile phase must be maintained at a pH well below the pKa of the aniline group (pKa ~4.5). Thus, 0.1% Formic Acid is utilized as the aqueous and organic modifier[4].

  • Fragmentation Logic (MS/MS): Upon collision-induced dissociation (CID) of the m/z 188.1 precursor, the molecule undergoes predictable fragmentation. The loss of a methyl radical (-15 Da) generates a stable product ion at m/z 173.1, which serves as the primary quantifier. A secondary cleavage between the aniline and pyrazole rings generates a qualifier ion at m/z 106.1[3].

Sample Preparation Workflow

To ensure a self-validating system, matrix effects must be minimized. For plasma samples, a straightforward Protein Precipitation (PPT) using acetonitrile provides an excellent balance of high throughput and adequate sample cleanup[5][6].

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of the biological sample (e.g., K2EDTA plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of a stable isotope-labeled internal standard (e.g., 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline-d3 at 100 ng/mL) to correct for matrix effects and injection variability.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature and precipitate plasma proteins.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer & Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial. Dilute with 100 µL of Mobile Phase A (Water + 0.1% Formic Acid) to match the initial gradient conditions, preventing solvent-induced peak distortion upon injection.

SamplePrep A Plasma Sample (50 µL) B Add Internal Standard (10 µL) A->B C Protein Precipitation (150 µL Acetonitrile) B->C D Vortex & Centrifuge (14,000 rpm, 10 min) C->D E Supernatant Transfer D->E F Dilution (100 µL Mobile Phase A) E->F G LC-MS/MS Injection F->G

Figure 1: Step-by-step protein precipitation workflow for plasma sample preparation.

LC-MS/MS Analytical Specifications

The following parameters are optimized for a generic Triple Quadrupole (QqQ) mass spectrometer coupled to an Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Liquid Chromatography Parameters

Table 1: UHPLC Gradient and Column Conditions

ParameterSpecificationScientific Rationale
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)Sub-2-micron particles provide high theoretical plates for sharp, narrow peaks, improving signal-to-noise ratio.
Mobile Phase A Water + 0.1% Formic AcidProvides the hydronium ions necessary to maintain analyte protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent provides optimal elution strength for moderately lipophilic compounds.
Flow Rate 0.4 mL/minBalances chromatographic resolution with optimal ESI desolvation efficiency.
Column Temp 40°CReduces mobile phase viscosity, lowering system backpressure.
Injection Vol 2.0 µLPrevents column overloading and minimizes matrix introduction.

Gradient Program:

  • 0.00 - 0.50 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 0.50 - 2.00 min: 5% to 95% B (Linear ramp for elution)

  • 2.00 - 2.50 min: 95% B (Column wash to elute lipophilic matrix components)

  • 2.50 - 2.51 min: 95% to 5% B (Return to initial conditions)

  • 2.51 - 3.50 min: 5% B (Column equilibration)

Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to maximize selectivity and sensitivity[5][7].

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (CE)Purpose
Target Compound188.1173.15022 eVQuantifier (Loss of −CH3​ )
Target Compound188.1106.15035 eVQualifier (Ring cleavage)
IS (d3-labeled)191.1176.15022 eVInternal Standard

(Note: Source temperature, capillary voltage, and desolvation gas flows should be optimized specific to the instrument manufacturer, typically around 500°C and 3.0 kV for ESI+).

MSLogic LC LC Eluent (Analyte) ESI ESI+ Source Protonation [M+H]+ LC->ESI Q1 Q1: Precursor Ion m/z 188.1 ESI->Q1 Q2 Q2: Collision Cell CID (Argon Gas) Q1->Q2 Q3 Q3: Product Ions Quant: m/z 173.1 Qual: m/z 106.1 Q2->Q3 Det Detector (Electron Multiplier) Q3->Det

Figure 2: Logical flow of analyte ionization and tandem mass spectrometry (MRM) fragmentation.

Method Validation & Self-Validating System

To ensure the protocol is a self-validating system, the following parameters must be assessed prior to analyzing unknown samples, in accordance with regulatory bioanalytical guidelines[1][8]:

  • System Suitability Test (SST): Inject a neat standard (10 ng/mL) 6 consecutive times before the run. The Coefficient of Variation (CV) for the peak area must be < 5%, and retention time drift must be < 2%. This proves the LC-MS/MS is stable.

  • Matrix Effect Assessment: Because ESI is susceptible to ion suppression from co-eluting endogenous plasma components[5], matrix factor (MF) must be calculated. Compare the peak area of the analyte spiked into post-extracted blank plasma versus a neat solution. The IS-normalized MF should be close to 1.0 (acceptable range: 0.85 – 1.15).

  • Carryover Check: Inject a blank solvent sample immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) signal. If carryover is observed, increase the organic content of the autosampler needle wash.

References

  • Unraveling the Mechanism of Electrospray Ionization Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances Source: OMICS International (Journal of Analytical & Bioanalytical Techniques) URL:[Link]

  • Exploring the Versatility of LC-ESI-MS/MS: Fundamentals, Applications, and Advancements at the Forefront of Analytical Science Source: International Journal for Research in Applied Science and Engineering Technology (IJRASET) URL:[Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis Source: NE Biolab URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Royal Society of Chemistry (RSC Publishing) URL:[Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield in 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Topic: High-Yield Synthesis of 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

From the Desk of the Senior Application Scientist Welcome to the troubleshooting center for biaryl cross-coupling. If you are struggling with the synthesis of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline via Suzuki-Miyaura coupling, you are encountering a well-documented chemical hurdle: protodeboronation .

The starting material, 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, is highly electron-rich. The adjacent nitrogen atom stabilizes the carbanion intermediate that forms when the C-B bond cleaves. Consequently, in the presence of water and base, the boronic ester rapidly hydrolyzes into 1-methylpyrazole before the palladium catalyst can capture it 1.

To achieve high yields, we must manipulate the reaction kinetics so that transmetalation outcompetes protodeboronation . This requires abandoning standard "heat-and-stir" protocols with basic catalysts like Pd(PPh₃)₄. Instead, we must utilize highly active, sterically bulky palladium precatalysts (such as Pd(dtbpf)Cl2 or XPhos Pd G2) that rapidly undergo transmetalation even at low temperatures 2.

Mechanistic Visualization

G SM1 5-Bromo-2-methylaniline + Pd Catalyst OxAdd Oxidative Addition [Pd(II) Complex] SM1->OxAdd Transmet Transmetalation (Rate-Limiting) OxAdd->Transmet Boronate 1-Methyl-1H-pyrazole- 5-boronic acid pinacol ester Boronate->Transmet Active Pd Catalyst (XPhos Pd G2) Proto Protodeboronation (H2O / Base) Boronate->Proto Excess H2O / Heat RedElim Reductive Elimination Transmet->RedElim Product Product: 2-Methyl-5-(1-methyl- 1H-pyrazol-5-yl)aniline RedElim->Product DeadEnd 1-Methylpyrazole (Yield Loss) Proto->DeadEnd

Fig 1: Competing pathways in Suzuki-Miyaura coupling: Transmetalation vs. Protodeboronation.

Quantitative Diagnostic Data

Choosing the right catalyst and base system is the single most critical variable. Below is a comparative summary of reaction conditions and their typical outcomes for pyrazole-5-boronic esters.

Catalyst SystemBase / SolventTemp (°C)Product Yield (%)Protodeboronation (%)Mechanistic Outcome
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / Dioxane90 °C< 15%> 80%Sluggish transmetalation; heat drives rapid hydrolysis.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq) / Toluene80 °C40 - 45%45%Moderate transmetalation, but still outpaced by degradation.
XPhos Pd G2 (2 mol%)K₃PO₄ (aq) / THF65 °C80 - 85%< 10%Bulky ligand accelerates transmetalation; lower temp protects boron.
Pd(dtbpf)Cl₂ (1 mol%)K₂CO₃ (aq) / Toluene40 °C> 90% < 5% Highly active system; operates at mild temps, nearly eliminating degradation 1.
Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes an internal validation checkpoint. We will use the Pd(dtbpf)Cl₂ system due to its exceptional performance with heteroaryl boronic esters.

Reagents Required:

  • 5-Bromo-2-methylaniline (1.0 equiv)

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equiv)

  • Pd(dtbpf)Cl₂ (1.0 mol%)

  • K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Toluene (0.2 M relative to aniline)

Step-by-Step Workflow:

  • Reaction Assembly: In a dry Schlenk flask under a nitrogen atmosphere, combine 5-bromo-2-methylaniline, 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, and Pd(dtbpf)Cl₂.

  • Solvent Degassing: Add toluene. Sparge the mixture with nitrogen gas for 10 minutes. Causality: Oxygen rapidly deactivates electron-rich Pd(0) species, which will stall the oxidative addition step.

  • Base Addition: Add the 2M aqueous K₂CO₃ solution (previously degassed).

  • Mild Heating: Heat the biphasic mixture to 40 °C with vigorous stirring (1000 RPM) for 2 hours. Causality: Vigorous stirring is required to maximize the interfacial surface area between the aqueous base and organic solvent, ensuring rapid boronate activation without relying on high heat.

  • Validation Checkpoint (IPC via LCMS): After 1 hour, take a 10 µL aliquot from the organic layer, dilute in MeCN, and run an LCMS.

    • Success State: You will observe the product mass [M+H]⁺ = 188.1 .

    • Failure State: If you observe unreacted starting material ([M+H]⁺ = 186.0/188.0) alongside a massive peak at m/z 83.1 , protodeboronation has occurred. This indicates your catalyst is dead or your temperature is too high.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting FAQs

Q1: My LCMS shows a massive peak at m/z 83. What happened? A: That mass corresponds to 1-methylpyrazole. Your boronic ester hydrolyzed and fell apart before it could couple to the palladium complex. This is the hallmark of protodeboronation. Solution: You must switch to a more active catalyst (like XPhos Pd G2 or Pd(dtbpf)Cl₂) and drop your reaction temperature. Heat is the enemy of pyrazole-5-boronic esters 3.

Q2: Should I use the free 1-methyl-1H-pyrazole-5-boronic acid instead of the pinacol ester to save money? A: Absolutely not. Free heteroaryl boronic acids are notoriously unstable, difficult to purify, and highly prone to degradation. The pinacol ester (Bpin) provides crucial steric shielding that slows down hydrolysis. If you are still struggling with the Bpin ester, advanced process chemistry utilizes diethanolamine (DEA) esters or MIDA boronates, which slowly release the active boronic species in situ, keeping the transient concentration low and preventing degradation 1.

Q3: Is the free amino (-NH₂) group on 5-bromo-2-methylaniline coordinating with the palladium and killing the catalyst? A: While free anilines can occasionally coordinate to palladium and inhibit catalysis, the primary failure mode for this specific reaction is on the boronic ester side. Modern bulky ligands (like XPhos or dtbpf) are sterically demanding enough to prevent the aniline nitrogen from poisoning the palladium center. Protection of the aniline (e.g., as a Boc-derivative) is generally unnecessary if the correct catalyst is deployed.

Q4: Can I use anhydrous conditions to completely prevent water-induced hydrolysis? A: Yes. If aqueous bases are still causing issues, you can switch to strictly anhydrous conditions. Use anhydrous 1,4-dioxane as the solvent and anhydrous Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄) as the base. Fluoride bases activate the boronic ester for transmetalation without providing the protons necessary for hydrolytic protodeboronation 2.

References
  • Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. ACS Publications - Organic Process Research & Development.[Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.[Link]

Sources

Troubleshooting oxidation and degradation of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with functionalized anilines. 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is a highly valuable building block in drug development, but its primary aromatic amine (-NH₂) renders it notoriously susceptible to oxidative degradation.

This guide is designed to move beyond basic storage instructions by explaining the causality behind the degradation of this specific molecule and providing self-validating protocols to ensure the scientific integrity of your assays.

Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand the chemical pathways that lead to sample loss. The primary aromatic amine group is highly prone to auto-oxidation[1]. The non-ionized (free base) form of the amine is particularly vulnerable because the lone pair of electrons on the nitrogen atom is fully available to initiate radical reactions[2].

AnilineOxidation FreeBase 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (Free Base) Radical N-Centered Radical / Nitroso Intermediate (Highly Reactive) FreeBase->Radical Auto-oxidation Salt Protonated Amine Salt (Chemically Stable) FreeBase->Salt Addition of HCl / H2SO4 Degradation Azo / Azoxy Dimers (Pink/Brown Discoloration) Radical->Degradation Dimerization & Coupling Salt->Radical Oxidation Blocked Metals Trace Metals / Light / O2 Metals->FreeBase Catalyzes

Oxidation pathway of aromatic amines and chemical stabilization via salt formation.

Troubleshooting FAQs

Q1: Why does my batch of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline change from a white powder to a pink or brown solid over time? A1: This discoloration is the classic visual hallmark of auto-oxidation. Two established mechanisms govern the oxidation of anilines: the formation of an aniline radical or a nitrosobenzene intermediate[3]. These highly reactive species rapidly couple with unreacted amine molecules in the batch to form highly conjugated, colored azo or azoxy dimers[3]. Because light acts as a potent catalyst for this radical chain reaction, leaving the compound on a benchtop accelerates the browning process[4].

Q2: What are the optimal storage conditions for the solid free base to halt this process? A2: To minimize oxidative degradation, a multi-pronged approach is required[2]:

  • Temperature: Store at -20°C or -80°C. Lower temperatures exponentially decrease the kinetics of thermal oxidation. Studies on aromatic amines demonstrate that immediate storage at low temperatures is strictly required to attenuate degradation[5].

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to displace oxygen, which is the primary driver of the degradation cascade[1].

  • Light: Keep in amber vials or opaque containers, as aromatic amines are highly susceptible to photodegradation[1].

Q3: Is there a chemical modification that can prevent this degradation without altering the core utility of the molecule? A3: Yes. Converting the free base to an acid addition salt (e.g., hydrochloride) is the most robust strategy. Maintaining an appropriate pH is crucial for stability; non-ionized forms are significantly more vulnerable to oxidation[2]. By protonating the primary amine, you tie up the nitrogen's lone pair, drastically increasing the oxidation potential and rendering the molecule chemically stable against atmospheric oxygen.

Q4: How should I handle solutions of this compound during biological or analytical assays? A4: In solution, degradation kinetics are severely accelerated. The 1-methyl-1H-pyrazol-5-yl moiety can also act as a weak ligand for trace transition metals present in glassware, which are powerful catalysts for oxidation[2]. Always use degassed solvents, metal-free spatulas, and prepare solutions fresh daily. If intermediate storage of the solution is necessary, adding an antioxidant such as ascorbic acid can act as a sacrificial radical scavenger[6].

Quantitative Stability Data

The following table summarizes the expected stability of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline under various conditions, synthesizing best practices for aromatic amine handling.

Table 1: Stability Matrix for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
Free Base (Solid) 20°CAmbient AirLight< 1 WeekHigh (Photolysis & Auto-oxidation)
Free Base (Solid) 4°CAmbient AirDark1-2 MonthsModerate (Slow Oxidation)
Free Base (Solid) -20°CArgonDark> 12 MonthsLow
HCl Salt (Solid) 20°CAmbient AirDark> 24 MonthsVery Low
Free Base (Solution) 20°CAmbient AirLight< 24 HoursCritical (Rapid Dimerization)

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in controls to prove the methodology worked as intended.

Protocol A: Inert Storage Aliquoting Workflow

Causality: Repeated freeze-thaw cycles and repeated exposure to atmospheric moisture/oxygen exponentially degrade the bulk powder. Aliquoting isolates the risk.

  • Transfer the bulk free base powder into a glove box or a localized nitrogen-purged glove bag.

  • Weigh out single-use quantities into amber glass vials (protection from photodegradation).

  • Purge the headspace of each vial with high-purity Argon for 30 seconds. (Argon is heavier than Nitrogen and provides a superior protective blanket).

  • Seal immediately with PTFE-lined caps to prevent moisture ingress.

  • Store the sealed vials at -20°C.

Protocol B: Synthesis of the Hydrochloride Salt for Long-Term Stability

Causality: Protonation removes the electron density required for oxygen to initiate the radical oxidation cascade.

  • Dissolve 1.0 equivalent of the free base in anhydrous methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath to control the exothermic salt formation.

  • Dropwise, add 1.05 molar equivalents of anhydrous HCl (2M solution in diethyl ether) while stirring vigorously.

  • Stir for 30 minutes. The protonated amine salt will precipitate out of the non-polar solvent as a white solid.

  • Filter the precipitate under a nitrogen blanket, wash with cold MTBE, and dry under vacuum.

  • Self-Validation Step: Run a ¹H-NMR in DMSO-d6. The primary amine protons (-NH₂) will shift significantly downfield and integrate to 3 protons (-NH₃⁺), confirming complete and successful salt formation.

Protocol C: Self-Validating Forced Degradation Study (LC-MS)

Causality: Validating the specific degradation pathways of your batch ensures that your analytical methods can accurately detect impurities before they ruin an assay.

  • Prepare a 1 mg/mL stock solution of the free base in degassed methanol.

  • Aliquot into four separate vials to establish a self-validating control matrix:

    • Vial 1 (Negative Control): Store in the dark at 4°C. (Validates baseline purity).

    • Vial 2 (Oxidative Stress): Add 3% H₂O₂ and store at 20°C. (Positive control for auto-oxidation).

    • Vial 3 (Photolytic Stress): Expose to a calibrated UV light source for 24 hours. (Positive control for photolysis).

    • Vial 4 (Protection Validation): Add 10 mM ascorbic acid + 3% H₂O₂. (Validates the efficacy of antioxidant protection).

  • After 24 hours, quench the oxidative reactions with a stoichiometric amount of sodium thiosulfate.

  • Analyze all vials via LC-MS using a C18 reverse-phase column[1].

  • Data Interpretation: Look for mass shifts of +14 Da (azoxy formation) or large dimer masses in Vials 2 and 3. Vial 4 should closely match Vial 1, proving the protective mechanism works.

References

  • [1] BenchChem. "An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate". 1

  • [2] BenchChem. "Technical Support Center: Oxidative Degradation of Amine-Based Compounds".2

  • [4] Google Patents. "US2664445A - Stabilized aromatic amines". 4

  • [5] PMC. "Short- and Long-Term Stability of Aromatic Amines in Human Urine". 5

  • [6] ResearchGate. "Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions". 6

  • [3] PMC. "Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base". 3

Sources

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with cross-coupling reactions (primarily Buchwald-Hartwig aminations) involving 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline .

This substrate presents a dual challenge: steric hindrance from the ortho-methyl group adjacent to the nucleophilic aniline, and catalyst poisoning risks from the strongly coordinating sp² nitrogen of the pyrazole ring. This guide will help you troubleshoot stalled reactions, optimize your palladium loading, and ensure robust, reproducible workflows.

Part 1: Mechanistic Insights & Pathway Visualization

To optimize catalyst loading, we must first understand why the catalyst fails. In a standard Buchwald-Hartwig amination, the active Pd(0) species undergoes oxidative addition with an aryl halide, followed by coordination of the amine nucleophile[1].

However, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline contains a competing coordination site. If the ligand sphere around the palladium is too small or flexible, the pyrazole nitrogen will outcompete the sterically hindered ortho-methyl aniline for the Pd(II) center. This forms a stable, off-cycle resting state that depletes the active catalyst pool, often leading to researchers erroneously increasing the catalyst loading, which subsequently causes palladium black agglomeration[2].

G cluster_productive Productive Pathway (Buchwald-Hartwig) cluster_poisoning Off-Target Pathway (Catalyst Poisoning) Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)2) Pd_0 Active Pd(0)L_n Catalyst Pd_II->Pd_0 Pre-reduction (Ligand/Base) Ox_Add Pd(II) Aryl Halide Complex (Oxidative Addition) Pd_0->Ox_Add Amine_Bind Aniline -NH2 Coordination (Sterically Hindered) Ox_Add->Amine_Bind Bulky Biarylphosphine (e.g., BrettPhos) Pyr_Bind Pyrazole N-Coordination (Off-cycle stable species) Ox_Add->Pyr_Bind Small/Flexible Ligand (e.g., dppf, BINAP) Red_Elim Reductive Elimination (Desired C-N Bond) Amine_Bind->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Pd_Black Catalyst Agglomeration (Palladium Black) Pyr_Bind->Pd_Black Thermal Degradation

Fig 1: Productive Buchwald-Hartwig catalytic cycle vs. pyrazole-induced catalyst poisoning.

Part 2: Troubleshooting FAQs

Q1: My reaction stalls at 30% conversion. Should I increase the palladium loading from 2 mol% to 10 mol%? A: No. Increasing the catalyst loading is a band-aid solution that often exacerbates the problem by promoting homocoupling or precipitating inactive palladium black[2]. The stall is likely caused by the pyrazole ring coordinating to the Pd(II) intermediate. Instead of adding more metal, change your ligand. Bulky, electron-rich dialkylbiaryl phosphines (like BrettPhos or tBuBrettPhos) create a steric "pocket" that accommodates the primary amine but physically blocks the bidentate or off-target coordination of the pyrazole ring[3]. Once the ligand is optimized, you can often reduce the Pd loading back to 1–2 mol%.

Q2: I am using BrettPhos, but I still see a black precipitate and low yields. What is going wrong? A: The black precipitate is palladium black, indicating catalyst decomposition[2]. This usually happens when the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species before the substrate is introduced[4]. If the pyrazole-aniline substrate is present during the slow reduction phase, it can trap the Pd(II) species. Solution: Implement an in situ pre-catalyst reduction step. Mix the Pd source, ligand, and base in the solvent and heat gently for 5-10 minutes before adding your aniline and aryl halide.

Q3: Does the ortho-methyl group on the aniline affect the optimal catalyst loading? A: Yes. The ortho-methyl group increases the activation energy required for the reductive elimination step. If the catalyst loading is too low (<1 mol%) and the reaction is run at lower temperatures, the catalytic cycle bottlenecks at the Pd(II)-amido complex. To overcome this without increasing Pd loading, ensure your reaction temperature is optimized (typically 90–110 °C) and use a strong enough base (like NaOtBu or KOtBu) to facilitate rapid deprotonation of the coordinated amine[5].

Part 3: Data Presentation - Catalyst & Ligand Optimization

The following table summarizes expected outcomes based on different catalyst/ligand systems when coupling 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline with a standard aryl bromide.

Catalyst SystemLigand TypePd LoadingBaseExpected Outcome & Causality
Pd(OAc)₂ / BINAPBidentate Phosphine5 mol%Cs₂CO₃Poor (<20% yield). Bite angle is insufficient to block pyrazole coordination. Rapid catalyst poisoning.
Pd₂(dba)₃ / XPhosBulky Biarylphosphine2 mol%NaOtBuModerate (50-60% yield). Better steric shielding, but ortho-methyl group hinders reductive elimination slightly.
Pd(OAc)₂ / BrettPhosHighly Bulky Biaryl2 mol%NaOtBuExcellent (>85% yield). Optimal steric profile forces primary amine coordination and accelerates reductive elimination.
Pd-BIAN-NHCN-Heterocyclic Carbene1 mol%KOtBuExcellent (>90% yield). Strong σ-donation stabilizes Pd(0); bulky NHC prevents heterocycle poisoning[3].

Part 4: Experimental Protocol

To ensure a self-validating system, use the following step-by-step methodology. This protocol utilizes a pre-activation strategy to guarantee the formation of the active Pd(0) species, preventing premature poisoning by the pyrazole moiety[4].

Protocol: Optimized Buchwald-Hartwig Amination Workflow

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (1.2 equiv)

  • Pd(OAc)₂ (2.0 mol%)

  • BrettPhos (4.0 mol%) (Note: 1:2 Pd to Ligand ratio is critical)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Pre-Catalyst Activation (Crucial Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.0 mol%), BrettPhos (4.0 mol%), and a small portion of the NaOtBu (0.1 equiv).

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Active Complex Formation: Add 20% of the total volume of degassed 1,4-dioxane. Stir at 60 °C for 10 minutes. Validation check: The solution should transition from a reddish-brown suspension to a clear, deep red/orange homogeneous solution, indicating successful reduction to Pd(0)L_n.

  • Substrate Addition: Cool the flask to room temperature. Under a positive stream of Argon, add the aryl halide, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, and the remaining NaOtBu.

  • Reaction Execution: Add the remaining degassed 1,4-dioxane. Seal the flask and heat to 100 °C in a pre-heated oil bath.

  • Monitoring: Monitor via LC-MS or TLC. The reaction should reach >95% conversion within 2–4 hours. If the reaction stalls, do not add more palladium; verify the anhydrous nature of your base and solvent, as moisture degrades the active catalyst[2].

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts and residual palladium, and concentrate under reduced pressure.

References

  • Moroglu, M., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters - ACS Publications, 2014.[Link]

  • RSC Publishing. "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers, 2025.[Link]

  • Beilstein Journal of Organic Chemistry. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journals, 2018.[Link]

Sources

Resolving HPLC peak tailing and co-elution issues for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Guide for: 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Welcome to the technical support center for the analysis of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this molecule, specifically peak tailing and co-elution. As a molecule possessing both a basic aniline moiety and a heterocyclic pyrazole ring, it presents unique interaction possibilities within a reverse-phase HPLC system that require careful method optimization.

Frequently Asked Questions (FAQs)

This section addresses the most common issues in a direct question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Q1: Why is my peak for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline exhibiting significant tailing?

A1: The primary cause of peak tailing for this compound is secondary ionic interactions between the basic aniline functional group and residual silanol groups on the silica-based stationary phase.

In reverse-phase chromatography, the main retention mechanism should be hydrophobic interactions.[1] However, your analyte is a basic compound. At mobile phase pH values above approximately 3.5, the acidic silanol groups (Si-OH) on the silica surface of the column packing become deprotonated and negatively charged (Si-O⁻).[2] The basic aniline group on your molecule can become protonated and positively charged (R-NH₃⁺), leading to a strong, undesirable ionic attraction. This secondary retention mechanism holds some analyte molecules more strongly than others, causing them to elute later and creating an asymmetric, tailing peak.[1][3]

G start Peak Tailing Observed (Asymmetry > 1.2) ph_check ph_check start->ph_check adjust_ph adjust_ph ph_check->adjust_ph No col_check col_check ph_check->col_check Yes final_solution final_solution adjust_ph->final_solution change_col change_col col_check->change_col No extra_col extra_col col_check->extra_col Yes change_col->final_solution extra_col->final_solution

Detailed Steps:

  • Operate at a Lower pH (Ion Suppression): This is the most effective strategy. By lowering the mobile phase pH to a range of 2.5-3.0, you ensure the residual silanol groups are fully protonated (Si-OH).[1] This neutralizes their negative charge, eliminating the secondary ionic interaction that causes tailing. While your analyte will be fully protonated (R-NH₃⁺) and may have slightly less hydrophobic retention, the improvement in peak shape is typically dramatic.[4][5]

  • Use a Highly Deactivated (End-Capped) Column: Modern HPLC columns (often labeled "Type B" silica) are manufactured with high-purity silica, which has fewer metal contaminants that can activate silanols.[6] They are also "end-capped," a process that chemically blocks a majority of the residual silanols with a small, non-polar group.[7][8] Using a fully end-capped, high-purity column is critical for analyzing basic compounds.

  • Evaluate Column Temperature: Increasing the column temperature (e.g., to 35-45°C) can sometimes improve peak shape.[9] This reduces mobile phase viscosity, allowing for faster mass transfer, which can lead to sharper, more symmetrical peaks.[10]

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that can be mistaken for tailing.[11] Try reducing the injection concentration or volume to see if the peak shape improves.[12]

  • Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[7][13] Ensure all fittings are properly seated and use tubing with a narrow internal diameter (e.g., 0.005").[7]

Q2: I'm observing a co-eluting peak with 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline. How can I achieve baseline separation?

A2: Co-elution occurs when your analytical method lacks the necessary selectivity to differentiate between the analyte and an impurity or other compound. [14] The goal is to alter the chromatographic conditions to change the relative retention times of the two compounds.

G start Co-elution or Poor Resolution (Rs < 1.5) organic_mod organic_mod start->organic_mod final_solution Resolution Achieved ph_scout ph_scout organic_mod->ph_scout gradient_opt gradient_opt ph_scout->gradient_opt col_screen col_screen gradient_opt->col_screen col_screen->final_solution

Detailed Steps:

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile has a strong dipole moment.[2] Switching from one to the other is a simple and powerful way to alter selectivity and resolve co-eluting peaks.

  • Adjust Mobile Phase pH: Changing the pH is a powerful tool for altering selectivity between ionizable compounds.[4][15] Your analyte and the co-eluting impurity may have different pKa values. By changing the mobile phase pH, you can alter their ionization states differently, leading to a significant change in their respective retention times. A pH scouting experiment is highly recommended (See Protocol 1).

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the next logical step.[16] While a C18 column separates primarily based on hydrophobicity, other stationary phases offer different retention mechanisms:

    • Phenyl-Hexyl: Provides π-π interactions with aromatic rings. This can be very effective for separating compounds with aromatic moieties like your analyte.

    • Pentafluorophenyl (PFP or F5): Offers a combination of hydrophobic, aromatic, and dipole-dipole interactions, providing unique selectivity for polar and aromatic compounds.

  • Optimize the Gradient: If you are using a gradient method, making the gradient slope shallower (i.e., increasing the run time) will increase the separation between closely eluting peaks.[10][11]

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting for Improved Selectivity and Peak Shape

Objective: To determine the optimal mobile phase pH to mitigate peak tailing and resolve co-eluting species.

Methodology:

  • Prepare Aqueous Stock Buffers:

    • Low pH (2.7): Prepare a 20 mM phosphate buffer and adjust the pH to 2.7 with phosphoric acid.

    • Mid pH (7.0): Prepare a 20 mM phosphate buffer and adjust the pH to 7.0.

    • Note: Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[17]

  • Prepare Mobile Phases:

    • Mobile Phase A1: Low pH buffer.

    • Mobile Phase A2: Mid pH buffer.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Gradient: 10-90% B over 15 minutes.

  • Execution:

    • Equilibrate the column thoroughly with the initial conditions using Mobile Phase A1.

    • Perform an injection of your sample.

    • Thoroughly flush the system and column and re-equilibrate with the initial conditions using Mobile Phase A2.

    • Perform a second injection of your sample.

  • Analysis: Compare the chromatograms. Look for significant changes in analyte retention, peak shape (asymmetry), and the resolution between the analyte and any co-eluting peaks. Basic compounds like yours will typically show much better peak shape at low pH.[5]

Protocol 2: Alternative Stationary Phase Screening

Objective: To evaluate different column chemistries to achieve separation of co-eluting peaks.

Methodology:

  • Select Columns:

    • Column 1 (Baseline): Standard C18 (e.g., Luna Omega C18).

    • Column 2 (Alternative): Phenyl-Hexyl (e.g., Luna Omega Phenyl-Hexyl).

    • Column 3 (Alternative): PFP/F5 (e.g., Kinetex F5).

    • Note: Use columns with identical dimensions if possible to simplify comparison.

  • Chromatographic Conditions:

    • Use the mobile phase that provided the best peak shape from Protocol 1 (likely the low pH condition).

    • Keep all other method parameters (gradient, flow rate, temperature) consistent across all runs.

  • Execution:

    • Install and equilibrate Column 1. Run your sample.

    • Replace with Column 2. Equilibrate and run your sample.

    • Replace with Column 3. Equilibrate and run your sample.

  • Analysis: Compare the elution order and resolution (Rs) across the three chromatograms. The different stationary phases will interact with your analyte and impurities differently, often changing the elution order and resolving the co-elution.[16]

Data Summary Table

Parameter AdjustedTypical Observation for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)anilinePrimary Rationale
Mobile Phase pH ↓ pH (e.g., to 2.7): Peak tailing significantly reduced; retention time may decrease.Suppresses ionization of acidic silanols, minimizing secondary interactions.[1][3]
↑ pH (e.g., to 7.0): Severe peak tailing likely; retention time may increase.Silanols are deprotonated (Si-O⁻), causing strong ionic interaction with the basic analyte.[2]
Organic Modifier Acetonitrile vs. Methanol: Different retention times and selectivity for impurities.Different solvent properties (dipole moment vs. hydrogen bonding) alter interactions.[2]
Column Chemistry C18: Standard hydrophobic retention.Primary separation based on hydrophobicity.
Phenyl-Hexyl: Potential for increased retention and altered selectivity.π-π interactions between the phenyl rings in the stationary phase and the analyte's aromatic rings.
Temperature ↑ Temperature (e.g., 30°C to 40°C): Decreased retention time, potentially sharper peaks.Lowers mobile phase viscosity, improving mass transfer efficiency.[9][10]

References

  • Agilent Technologies. (n.d.).
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?.
  • Shinde, V. (2025, February 1).
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Waters Corporation. (n.d.). HPLC Troubleshooting.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Crawford Scientific.
  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv.
  • Restek Corporation. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. Restek.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Majors, R. E., & Bell, D. S. (2026, April 2). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • BenchChem. (2025). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. BenchChem.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
  • Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity.
  • Phenomenex. (n.d.). LC Technical Tip: The Role of End-capping. Phenomenex.
  • Axion Labs. (n.d.).
  • ResearchGate. (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC?.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent.
  • LCGC. (2018, April 9).
  • Phenomenex. (2026, February 24). Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. Phenomenex.
  • BioPharma Services Inc. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services.
  • uHPLCs. (n.d.).
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Agilent.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Bio-Works. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Bio-Works.
  • Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC Europe.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.

Sources

Minimizing side reactions and byproducts in 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amidation of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline . This specific building block presents a unique set of kinetic and thermodynamic challenges during amide bond formation. The ortho-methyl group forces the aniline nitrogen out of coplanarity with the aromatic ring, significantly increasing steric hindrance and reducing nucleophilicity. Furthermore, the meta-substituted 1-methyl-1H-pyrazol-5-yl moiety exerts an inductive electron-withdrawing effect, further dampening the amine's reactivity.

This guide provides field-proven, self-validating protocols and troubleshooting steps to minimize side reactions such as guanidinylation, epimerization, and incomplete conversion.

Part 1: Troubleshooting Guide & FAQs

Q: Why am I observing a massive +99 Da mass peak in my LC-MS instead of my desired amide? A: You are observing a classic uronium/guanidinium side reaction. When using uronium-based coupling reagents like HATU or HBTU, the sterically hindered 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline reacts too slowly with the bulky activated OAt-ester. Instead, the unreacted aniline directly attacks the highly electrophilic carbon of excess HATU, displacing HOAt and forming a stable tetramethylguanidinium byproduct ([1]([Link]).

  • Causality: The ortho-methyl group restricts the nucleophilic attack angle on the OAt-ester. Without strict pre-activation, the smaller HATU molecule becomes a kinetically favored target.

  • Solution: Implement a strict 15-30 minute pre-activation of the carboxylic acid before adding the aniline. Alternatively, switch the base from DIPEA/TEA to 2,6-lutidine, which has been shown to effectively suppress guanylation in hindered aniline couplings ([1]([Link])).

Q: My reaction stalls at <30% conversion when using EDC/HOBt. How can I drive it to completion? A: EDC/HOBt is often insufficiently reactive for ortho-substituted anilines (([Link])). The intermediate OBt-ester is simply not electrophilic enough to overcome the steric barrier imposed by the 2-methyl group.

  • Causality: The activation energy required for the hindered aniline to attack the OBt-ester is too high at room temperature, leading to stalled kinetics and eventual hydrolysis of the active ester back to the starting acid.

  • Solution: Switch to Propylphosphonic anhydride (T3P) or use a more reactive additive like HOAt (with EDC). T3P generates a highly reactive mixed anhydride and is exceptionally effective for hindered anilines.

Q: I am coupling a chiral carboxylic acid to this aniline, and I'm seeing significant epimerization. How do I prevent this? A: Epimerization occurs via oxazolone formation. Because your aniline is a poor nucleophile, the activated ester has a long residence time in the reaction mixture, increasing the probability of intramolecular cyclization to an oxazolone, which rapidly racemizes.

  • Causality: Slow intermolecular coupling allows fast intramolecular side reactions (oxazolone formation) to outcompete the desired pathway.

  • Solution: Keep the reaction at 0°C during pre-activation, use a less basic additive like 2,6-lutidine, or switch to a phosphonium-based reagent like PyBOP which avoids the guanidinylation side reaction while maintaining high reactivity.

Part 2: Quantitative Data Presentation

The following table summarizes the expected performance of various coupling systems when reacting a standard aliphatic carboxylic acid with 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline at room temperature.

Coupling ReagentBasePre-activation TimeConversion (%)Guanidino Byproduct (%)Epimerization Risk
EDC/HOBt DIPEA0 min< 30%N/ALow
HATU DIPEA0 min65%15-20%High
HATU 2,6-Lutidine15 min> 90%< 2%Moderate
T3P (50% in EtOAc)Pyridine30 min> 95%0%Very Low
PyBOP DIPEA15 min85%0%Moderate

Part 3: Mechanistic & Workflow Visualizations

Mechanistic Divergence in Uronium Couplings

The diagram below illustrates why pre-activation is critical. Without it, the hindered aniline preferentially attacks the coupling reagent rather than the activated ester.

Pathway Acid Carboxylic Acid ActiveEster Activated OAt-Ester Acid->ActiveEster Pre-activation (Fast) HATU HATU + Base HATU->ActiveEster Guanidine Tetramethylguanidinium Byproduct HATU->Guanidine Amide Desired Amide (Target) ActiveEster->Amide + Aniline (Slow, Sterically Hindered) Aniline 2-Methyl-5-(1-methyl-1H- pyrazol-5-yl)aniline Aniline->Amide Aniline->Guanidine Direct attack on HATU (Competes if no pre-activation)

Caption: Mechanistic divergence in HATU coupling: Amidation vs. Guanidinylation side reaction.

T3P Amidation Workflow

Workflow Step1 1. Dissolve Carboxylic Acid in anhydrous EtOAc/DMF Step2 2. Add Pyridine (3.0 eq) Cool to 0°C (Validation: Internal Temp) Step1->Step2 Step3 3. Add T3P (1.5 eq) Stir 30 min (Validation: LC-MS for active ester) Step2->Step3 Step4 4. Add 2-Methyl-5-(1-methyl-1H- pyrazol-5-yl)aniline (0.9 eq) Step3->Step4 Step5 5. Warm to RT, Stir 12h (Validation: LC-MS shows >95% conversion) Step4->Step5

Caption: Self-validating workflow for T3P-mediated amidation of hindered anilines.

Part 4: Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Amidation (Recommended for Hindered Substrates)

This protocol utilizes Propylphosphonic anhydride (T3P), which is highly effective for ortho-substituted anilines and entirely avoids guanidinylation side reactions.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous EtOAc (or DMF if solubility is poor) at 0.1 M concentration.

    • Validation Checkpoint: Solution must be completely clear. Turbidity indicates residual moisture or insoluble acid, which will stall the reaction.

  • Base Addition: Add Pyridine (3.0 eq) and cool the reaction flask to 0°C using an ice bath.

    • Validation Checkpoint: Verify internal temperature is ≤ 2°C before proceeding to prevent thermal degradation of the mixed anhydride.

  • Pre-activation: Dropwise add T3P (1.5 eq, 50% solution in EtOAc). Stir at 0°C for 30 minutes.

    • Validation Checkpoint: Take a 5 µL aliquot, quench in 100 µL Methanol, and run LC-MS. You must observe >95% conversion of the starting acid mass to the corresponding methyl ester mass. Do not proceed until this is confirmed.

  • Aniline Addition: Add 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (0.9 eq) in one portion. The substoichiometric amount ensures the valuable aniline is the limiting reagent.

  • Coupling & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the aniline peak at m/z 188.1 [M+H]+ . The reaction is complete when this peak is <5% relative to the product peak.

Protocol B: Optimized HATU Coupling (For Chiral/Complex Acids)

If T3P is incompatible with your substrate, HATU can be used only if strict order-of-addition and base selection are followed ([2]([Link])).

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add 2,6-Lutidine (2.5 eq) instead of DIPEA. Stir for exactly 15 minutes at room temperature.

    • Validation Checkpoint: A distinct color change (usually to pale yellow/orange) indicates the formation of the OAt active ester.

  • Aniline Addition: Add 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (0.9 eq) dropwise as a solution in DMF.

  • Monitoring: Stir for 4-6 hours.

    • Validation Checkpoint: Run LC-MS. Specifically extract the ion chromatogram for [M+99]+ relative to the aniline mass (m/z 287.1). If this peak exceeds 5%, your pre-activation was insufficient, and the aniline has reacted with HATU.

Part 5: References

  • [1] Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • [2] Title: Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies Source: ACS Omega URL:[Link]

Sources

Technical Support Center: Navigating Aqueous Solubility of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility challenges of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline in aqueous in vitro assay systems. By understanding the physicochemical properties of this compound and employing systematic formulation strategies, reliable and reproducible experimental outcomes can be achieved. This document is structured to provide both quick-reference FAQs and in-depth troubleshooting guides, grounded in established scientific principles.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Aqueous Solubility
pKa (most basic) 4.5 - 5.5The aniline moiety is weakly basic. At physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. Acidifying the solution may increase solubility by forming a more soluble salt.
logP 2.0 - 3.0The positive logP value indicates a preference for a non-polar (lipophilic) environment over water, suggesting low intrinsic aqueous solubility.[1]
Aqueous Solubility (logS) -3.0 to -4.0This predicted logS corresponds to a solubility range of "sparingly soluble" to "slightly soluble," confirming the need for solubilization strategies.

Disclaimer: These values are computationally predicted and should be used as a guide. Experimental determination is recommended for precise characterization.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions researchers face when working with 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Q1: Why is my compound, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, not dissolving in my aqueous assay buffer?

A1: The structure of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline contains both a substituted aniline ring and a pyrazole ring, contributing to its lipophilic nature and consequently low aqueous solubility.[2] Its predicted logP value of 2.0-3.0 indicates a higher affinity for fatty or non-polar environments than for water.[1] At the neutral pH of most biological buffers, the compound is primarily in its non-ionized form, which is less soluble.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. What's happening?

A2: This is a common phenomenon known as "kinetic precipitation." While your compound may be soluble in 100% Dimethyl Sulfoxide (DMSO), its solubility is much lower in the aqueous environment of your assay buffer or cell culture medium.[3] When the concentrated DMSO stock is diluted into the aqueous phase, the compound can rapidly come out of solution, forming a precipitate.[3]

Q3: What is the maximum concentration of DMSO I can use in my in vitro assay?

A3: The maximum tolerated DMSO concentration is highly dependent on the specific assay and cell type. For most cell-based assays, a final DMSO concentration of 0.5% (v/v) is a widely accepted upper limit, with concentrations below 0.1% being preferable to minimize off-target effects and cytotoxicity.[3] Enzyme assays can also be sensitive to DMSO concentration, which can affect enzyme conformation and activity.[4][5][6] It is crucial to always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments to account for any solvent-induced effects.[3]

Q4: Are there alternatives to DMSO for dissolving my compound?

A4: Yes, several alternative strategies can be employed, either alone or in combination with DMSO. These include:

  • pH Adjustment: Leveraging the basicity of the aniline group to form a more soluble salt at acidic pH.[2][7]

  • Co-solvents: Using other water-miscible organic solvents, though their compatibility with the specific assay must be verified.[2]

  • Surfactants: Employing non-ionic surfactants to form micelles that encapsulate the compound.[2][8]

  • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the compound, thereby increasing its aqueous solubility.[2][8]

Troubleshooting Guides: A Step-by-Step Approach

This section provides detailed troubleshooting workflows for common solubility issues encountered with 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Issue 1: Compound Precipitation Upon Dilution from DMSO Stock

You have successfully dissolved your compound in 100% DMSO, but upon adding it to your aqueous assay buffer, a precipitate forms.

The kinetic solubility of the compound in the final aqueous buffer has been exceeded. The rapid change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to crash out of solution.[3]

start Precipitation Observed in Assay Plate check_conc Is the final assay concentration critical? start->check_conc lower_conc Reduce final compound concentration check_conc->lower_conc No serial_dilution Optimize Serial Dilution in 100% DMSO check_conc->serial_dilution Yes reassess Re-evaluate Assay Results lower_conc->reassess intermediate_dilution Introduce Intermediate Dilution Step serial_dilution->intermediate_dilution solubilizer Incorporate a Solubility Enhancer intermediate_dilution->solubilizer solubilizer->reassess

Caption: Decision workflow for addressing compound precipitation.

1. Optimize Serial Dilution in 100% DMSO: Instead of a single large dilution from a high-concentration stock, perform serial dilutions in 100% DMSO first to achieve a lower concentration DMSO stock. This minimizes the amount of compound introduced to the aqueous buffer at once.[9][10][11]

  • Protocol: 10-Fold Serial Dilution in DMSO

    • Prepare a 10 mM stock solution of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline in 100% DMSO.

    • Label sterile microcentrifuge tubes for 1 mM, 100 µM, and 10 µM.

    • Add 90 µL of 100% DMSO to each of the labeled tubes.

    • Transfer 10 µL of the 10 mM stock to the "1 mM" tube and mix thoroughly.

    • Using a fresh pipette tip, transfer 10 µL from the "1 mM" tube to the "100 µM" tube and mix.

    • Repeat for the "10 µM" tube. You now have a range of concentrations in 100% DMSO to test in your assay.

2. Introduce an Intermediate Dilution Step: An intermediate dilution into a buffer containing a higher, yet tolerable, percentage of co-solvent or serum can prevent precipitation.

  • Protocol: Intermediate Dilution

    • Prepare your desired final concentration of compound in 100% DMSO (e.g., 100X the final assay concentration).

    • In a separate tube, create an intermediate dilution by adding the DMSO stock to a small volume of serum-containing medium or a buffer with a higher (e.g., 5-10%) DMSO concentration.

    • Vortex immediately and then add this intermediate dilution to the final assay plate.

3. Incorporate a Solubility Enhancer: If the above methods are insufficient, the use of a solubility enhancer in the final assay buffer is recommended.

  • See Issue 2 for protocols on using pH adjustment, surfactants, and cyclodextrins.

Issue 2: Inconsistent or Non-Reproducible Assay Results

You are able to get the compound into solution, but your assay results show high variability between replicates and experiments.

Inconsistent results can stem from several factors, including the formation of micro-precipitates that are not visible to the naked eye, degradation of the compound in the stock solution, or interference of the solubilization agent with the assay components.[12][13]

start Inconsistent Assay Results check_stock Verify Stock Solution Integrity start->check_stock ph_adjust pH Adjustment check_stock->ph_adjust Stock OK surfactant Use of Surfactants ph_adjust->surfactant pH not effective or incompatible cyclodextrin Use of Cyclodextrins surfactant->cyclodextrin Surfactant toxicity or interference validate Validate Assay Compatibility cyclodextrin->validate Cyclodextrin chosen final_protocol Finalized Assay Protocol validate->final_protocol

Sources

Purification techniques for removing regioisomers from 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification Strategies for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for navigating the purification of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline. The synthesis of substituted pyrazoles frequently yields a mixture of regioisomers, and their separation is a common yet significant challenge for researchers in medicinal chemistry and drug development. This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies, moving beyond simple protocols to explain the underlying scientific principles that govern successful purification. Our goal is to empower you to resolve purification bottlenecks efficiently and confidently.

Part 1: Frequently Asked Questions (FAQs) - Your Starting Point

This section addresses the high-level questions we most often encounter from researchers tackling this specific separation challenge.

Q1: Why is the separation of pyrazole-aniline regioisomers so notoriously difficult?

A: The primary challenge stems from the very similar physicochemical properties of the regioisomers. For instance, a common regioisomeric impurity might be 2-methyl-5-(1-methyl-1H-pyrazol-3-yl)aniline. These compounds will have identical molecular weights and often exhibit very close polarities, boiling points, and solubility profiles. This similarity means they behave almost identically in standard purification systems, leading to poor separation or co-elution.

Q2: What are the main purification techniques I should consider for this compound family?

A: The two most powerful strategies for separating these regioisomers are chromatography and crystallization .

  • Chromatography: This is the most versatile approach. Techniques range from standard flash column chromatography on silica gel to more advanced, high-resolution methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

  • Crystallization: If the regioisomers have different crystal packing efficiencies, crystallization can be an excellent and scalable method for obtaining highly pure material. Success is highly dependent on finding the right solvent system.

Q3: How do I definitively identify which isolated fraction is my desired regioisomer?

A: Unambiguous structural confirmation is critical. While mass spectrometry will confirm the mass, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard here. Specifically:

  • 1D NMR (¹H and ¹³C): Will show distinct chemical shifts for each isomer.

  • 2D NMR (NOESY/ROESY): This is the most powerful tool. A Nuclear Overhauser Effect (NOE) between the N-methyl protons on the pyrazole and the protons on the aniline ring can definitively establish their spatial proximity and confirm the correct connectivity.

Q4: What is the best initial step to assess the separability of my crude mixture?

A: Before attempting any large-scale purification, you must develop an analytical method to visualize the separation. Start with:

  • Thin-Layer Chromatography (TLC): Use this to rapidly screen various solvent systems for flash chromatography. If you can see any separation of spots on the TLC plate, a column separation is likely feasible.

  • Analytical HPLC or SFC: This provides a high-resolution view of your mixture and is essential for developing a preparative HPLC/SFC method. Screening a few different columns and mobile phases is a crucial first step.

Part 2: Troubleshooting Guide - Chromatographic Purification

This section provides solutions to common problems encountered during chromatographic purification attempts.

Flash Column Chromatography (Silica Gel)

Problem: My regioisomers are co-eluting or show very poor separation (ΔRf < 0.1) on my silica gel TLC plate with a standard Hexane/Ethyl Acetate solvent system.

This is the most frequent issue and arises because the polarity difference between the isomers is insufficient for resolution with this solvent system.

Solutions & Scientific Rationale:

  • Optimize the Mobile Phase: The goal is to introduce different types of intermolecular interactions to exploit subtle structural differences.

    • Switch to a Dichloromethane/Methanol System: This changes the primary interaction from dipole-dipole (EtOAc) to a system capable of hydrogen bonding (MeOH), which can interact differently with the aniline and pyrazole nitrogens of each isomer.

    • Introduce an Aromatic Solvent: Replace Hexane with Toluene. A Toluene/Ethyl Acetate system can introduce π-π stacking interactions between the solvent and your aromatic compounds. Since the electronic distribution and accessibility of the aromatic rings differ between regioisomers, this can significantly enhance selectivity.

    • Add a Modifier: For basic compounds like anilines that can streak or show poor peak shape on acidic silica, adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to the mobile phase can dramatically improve chromatography.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, altering the stationary phase is the next logical step.

    • Amine-Functionalized Silica: This is an excellent choice for purifying basic compounds. The amine groups on the silica surface mask the acidic silanol groups, preventing strong ionic interactions that cause peak tailing and poor resolution. This often allows for separation using less polar, non-traditional solvent systems.

  • Improve Loading Technique for Better Resolution:

    • Use Dry Loading: Instead of dissolving your crude sample in a strong solvent and injecting it onto the column, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the mixture in a strong solvent (like DCM or Methanol), add silica, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column. This technique prevents band broadening at the start of the column, leading to sharper peaks and better separation.

High-Performance Liquid Chromatography (HPLC) & Supercritical Fluid Chromatography (SFC)

Problem: I am still unable to achieve baseline separation using standard normal-phase (Silica) or reverse-phase (C18) HPLC.

This indicates that a more nuanced approach targeting different chemical properties is required.

Solutions & Scientific Rationale:

  • Explore Alternative Stationary Phases (HPLC):

    • Phenyl-Hexyl Column: This phase is designed to promote π-π interactions. It can be more effective than C18 at differentiating isomers based on the presentation of their aromatic rings.

    • Cyano (CN) Column: A cyano-bonded phase has intermediate polarity and offers unique electronic interactions (dipole-dipole) that can provide selectivity where C18 and silica fail.

  • Leverage Supercritical Fluid Chromatography (SFC): SFC is an exceptionally powerful technique for isomer separation and is often considered a primary tool for this challenge.

    • Mechanism: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This allows for faster separations and higher efficiency than HPLC.

    • Screen Chiral Stationary Phases (CSPs): This is a key insight. Even though your molecules are achiral, the complex, three-dimensional environment of a CSP provides a vast number of potential steric and polar interactions. Polysaccharide-based CSPs (e.g., those based on cellulose or amylose) are particularly effective at resolving regioisomers due to their shape-selective binding pockets. This is often the fastest path to a successful separation.

Part 3: Alternative & Complementary Techniques

Purification by Crystallization

Problem: Chromatography is proving to be low-yielding or I need to produce a large quantity of highly pure material where preparative chromatography is too costly.

Crystallization can be a highly effective and economical alternative if the physical properties of the isomers are sufficiently different.

Solutions & Scientific Rationale:

  • Systematic Solvent Screening: The success of crystallization hinges on finding a solvent system where the desired isomer has lower solubility than the undesired isomer(s) at a given temperature.

    • Single Solvent Method: Find a solvent that dissolves your crude mixture when hot but in which the desired product is sparingly soluble when cold. Isopropanol, ethanol, acetonitrile, or ethyl acetate are good starting points.

    • Solvent/Anti-Solvent Method: Dissolve the crude material in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity persists. Heating to redissolve followed by slow cooling can yield crystals. A common combination is Dichloromethane (solvent) and Hexane (anti-solvent).

  • Advanced Crystallization Techniques:

    • Stripping Crystallization: For isomers with very close properties, this technique combines distillation and crystallization at a triple point, which can achieve very high purity. This is an advanced method but can solve extremely difficult separations.

    • Seeding: If you have a tiny crystal of the pure desired isomer, adding it to a supersaturated solution can induce selective crystallization of that isomer only.

Part 4: Experimental Protocols & Data

Protocol 1: Method Development Workflow for Flash Chromatography
  • TLC Screening: Spot your crude mixture on at least three different TLC plates.

    • Plate 1: Elute with a gradient of Ethyl Acetate in Hexane (e.g., 10%, 20%, 30% EtOAc).

    • Plate 2: Elute with a gradient of Methanol in Dichloromethane (e.g., 1%, 2%, 5% MeOH).

    • Plate 3: Elute with a gradient of Ethyl Acetate in Toluene (e.g., 5%, 10%, 20% EtOAc).

  • Analysis: Identify the solvent system that gives the largest separation between the main spot and the impurity (highest ΔRf). The ideal Rf for the target compound is ~0.25-0.35 for good column separation.

  • Column Preparation: Pack a silica gel column with the chosen mobile phase (without any modifiers initially).

  • Sample Loading: Prepare a dry-loaded sample as described in Section 2.1.

  • Elution: Run the column using the optimized solvent system. Collect fractions and monitor them by TLC.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure. Confirm identity and purity using NMR and analytical HPLC.

Table 1: Recommended Starting Conditions for Analytical HPLC/SFC Screening
TechniqueColumnMobile Phase AMobile Phase BGradient ProfileNotes
Reverse-Phase HPLC C18 (e.g., 2.1 x 50 mm, <3 µm)Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid10-95% B over 5 minStandard screening method.
Normal-Phase HPLC Silica (e.g., 4.6 x 150 mm, 5 µm)HexaneIsopropanol (IPA)5-40% B over 10 minGood for polarity-based separation.
SFC Chiralpak IA or IB (Amylose-based)Supercritical CO₂Methanol5-50% B over 5 minExcellent for shape-based isomer separation.
SFC Chiralcel OD or OJ (Cellulose-based)Supercritical CO₂Ethanol5-50% B over 5 minOffers complementary selectivity to amylose phases.

Part 5: Visualization of Workflows

Purification_Strategy_Workflow cluster_yes Separation Pathway cluster_no Troubleshooting Pathway start Crude Product Mixture analytical Analytical Assessment (HPLC / TLC) start->analytical decision Is Separation Observed? analytical->decision flash Flash Chromatography (for ΔRf > 0.1) decision->flash Yes prep_hplc Preparative HPLC / SFC (for small ΔRf) decision->prep_hplc Yes (slight) optimize Optimize Method (New Solvents / Columns) decision->optimize purity_check Purity & Structure Check (NMR, LC-MS) flash->purity_check prep_hplc->purity_check optimize->analytical Re-assess crystallize Attempt Crystallization optimize->crystallize crystallize->purity_check

Caption: Workflow for selecting the appropriate purification strategy.

Flash_Chromatography_Troubleshooting cluster_solutions Potential Solutions start Problem: Co-eluting Peaks in Flash Chromatography solvent 1. Change Mobile Phase (e.g., Toluene or DCM/MeOH) start->solvent stationary 2. Change Stationary Phase (e.g., Amine-Silica) start->stationary loading 3. Improve Technique (Use Dry Loading) start->loading result Improved Resolution solvent->result stationary->result loading->result

Caption: Troubleshooting flowchart for co-eluting regioisomers.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Interactions between pyrazole derived enantiomers and Chiralcel OJ. Queen's University Belfast Research Portal. Available at: [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Wiley Online Library. Available at: [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. Available at: [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. OMICS International. Available at: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB. Available at: [Link]

  • Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. ResearchGate. Available at: [Link]

  • Separation of the cresol isomers by stripping crystallization. ResearchGate. Available at: [Link]

  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Guide for crystallization. University of Fribourg. Available at: [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit

Validation & Comparative

Comparative Reactivity Guide: 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline vs. Unsubstituted Aniline

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced reactivity of substituted anilines is critical for rational drug design and synthetic route optimization. This guide provides an objective, data-supported comparison between the baseline reactivity of unsubstituted aniline and the highly functionalized 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline .

By dissecting the steric and electronic variables introduced by the ortho-methyl and meta-pyrazolyl substituents, this guide establishes a predictive framework for nucleophilic additions, cross-coupling reactions, and electrophilic aromatic substitutions (EAS).

Structural and Mechanistic Causality

The reactivity of an aniline derivative is dictated by the availability and electron density of its nitrogen lone pair, as well as the steric environment surrounding the aromatic ring.

The Baseline: Unsubstituted Aniline

Unsubstituted aniline features an unhindered primary amine. The nitrogen lone pair is delocalized into the aromatic ring (+M effect), activating the ortho and para positions for EAS. Because it lacks steric bulk, it acts as a highly efficient nucleophile in acylation, alkylation, and transition-metal-catalyzed amination reactions[1].

The Substituted Analog: 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Introducing substituents at the 2- and 5-positions fundamentally alters the molecule's kinetic and thermodynamic profile:

  • The Ortho-Effect (Steric Shielding): The methyl group at the C2 position sits adjacent to the amine. During nucleophilic attack, this creates significant transition-state crowding. The resulting loss of degrees of freedom in the transition state drastically lowers the reaction rate—a phenomenon classically defined as the "ortho-effect"[2].

  • Inductive Withdrawal (-I Effect): While the C2-methyl group provides a weak electron-donating (+I) effect, the 1-methyl-1H-pyrazol-5-yl group at C5 exerts a net inductive electron-withdrawing (-I) effect. The sp2-hybridized nitrogens in the pyrazole ring are more electronegative than carbon, pulling electron density away from the phenyl ring and, consequently, the aniline nitrogen[3]. This dual action (steric blocking + electronic withdrawal) renders the substituted aniline a significantly weaker nucleophile.

  • EAS Regioselectivity: The strongly activating -NH₂ group directs electrophiles to the ortho (C6) and para (C4) positions (C2 is blocked). However, C4 is adjacent to the bulky pyrazolyl group at C5. Consequently, steric hindrance at C4 makes C6 the kinetically favored site for electrophilic attack[4].

Logical Relationship of Substituent Effects

G A 2-methyl-5-(1-methyl-1H- pyrazol-5-yl)aniline B Ortho-Methyl Group (-CH3) A->B C Meta-Pyrazolyl Group A->C D Steric Hindrance (Ortho Effect) B->D Blocks N-lone pair E Inductive Withdrawal (-I Effect) C->E Pulls e- density F Decreased Nucleophilicity D->F Primary driver E->F Secondary driver

Caption: Substituent effects driving the decreased nucleophilicity of the functionalized aniline.

Comparative Reactivity Profile

The following table synthesizes the quantitative and qualitative differences in reactivity, providing a clear reference for synthetic planning.

PropertyUnsubstituted Aniline2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)anilineMechanistic Causality
Relative Nucleophilicity High (Baseline rate)LowSteric shielding by the ortho-methyl group prevents optimal trajectory for electrophile approach[1].
Estimated pKa (Conjugate Acid) 4.6~4.0 - 4.2Inductive electron withdrawal (-I) by the electronegative pyrazole nitrogens reduces basicity[3].
EAS Major Site Ortho / ParaC6 (ortho to amine)C4 is electronically favored (para) but sterically blocked by the C5-pyrazolyl group[4].
Buchwald-Hartwig Coupling Facile (Standard ligands like BINAP)Challenging (Requires bulky ligands like BrettPhos)Ortho-methyl creates a high kinetic barrier during the Pd-catalyzed reductive elimination step[5],[6].

Experimental Protocols: Self-Validating Systems

To empirically validate these mechanistic claims, the following standardized protocols are designed to isolate and measure the steric and electronic variables.

Protocol A: Comparative Kinetic Acylation (Nucleophilicity Assay)

This protocol uses pseudo-first-order kinetics to objectively quantify the nucleophilic deficit caused by the ortho-effect.

Reagents: Unsubstituted aniline, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, Acetyl chloride (excess), Triethylamine (TEA), Dichloromethane (DCM). Procedure:

  • Preparation: Prepare two separate 0.1 M solutions of each aniline derivative in anhydrous DCM containing 0.15 M TEA as an acid scavenger.

  • Initiation: Stabilize solutions at 0 °C. Inject 10 equivalents of acetyl chloride to ensure pseudo-first-order conditions.

  • Sampling: Extract 50 µL aliquots at precise time intervals (e.g., 1, 3, 5, 10, 20 minutes).

  • Quenching: Immediately quench each aliquot into a vial containing 1 mL of methanol to neutralize unreacted acetyl chloride.

  • Analysis: Analyze the quenched samples via HPLC-UV (254 nm).

  • Data Processing: Plot ln([Aniline]t​/[Aniline]0​) versus time. The slope of the linear regression yields the observed rate constant ( kobs​ ). The substituted aniline will exhibit a significantly shallower slope, proving the steric hindrance of the ortho-methyl group[2].

Protocol B: Optimized Buchwald-Hartwig Amination

Standard palladium protocols fail for ortho-substituted anilines due to catalyst poisoning and slow reductive elimination[7]. This protocol utilizes a specialized ligand system to force C-N bond formation.

Reagents: 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (1.0 eq), Aryl bromide (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), Sodium tert-butoxide (NaOtBu) (1.5 eq), Anhydrous Toluene. Procedure:

  • Inert Atmosphere: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with Pd₂(dba)₃, BrettPhos, and NaOtBu. Rationale: BrettPhos is exceptionally bulky and electron-rich, which accelerates the difficult reductive elimination step for ortho-hindered substrates.

  • Substrate Addition: Add the aryl bromide and the substituted aniline, followed by anhydrous toluene (to achieve a 0.2 M concentration).

  • Thermal Activation: Seal the vial and heat to 100 °C for 12–16 hours. Rationale: Elevated thermal energy is required to overcome the high activation barrier imposed by the ortho-methyl group[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the secondary amine product.

Experimental Workflow for Buchwald-Hartwig Optimization

G S1 1. Catalyst/Ligand Selection (Pd2(dba)3 + BrettPhos) S2 2. Base & Solvent (NaOtBu in Toluene) S1->S2 S3 3. Thermal Activation (100°C to overcome sterics) S2->S3 S4 4. C-N Bond Formation (Reductive Elimination) S3->S4 S5 5. Product Isolation (Chromatography) S4->S5

Caption: Step-by-step workflow for the amination of sterically hindered ortho-substituted anilines.

References

  • NATURE AND COMPOSITION OF ORTHO-EFFECT Asian Journal of Chemistry URL: [Link]

  • Nucleophilicity Trends of Amines Master Organic Chemistry URL: [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Palladium Complexes Derived from Waste as Catalysts for C-H Functionalisation and C-N Bond Formation MDPI URL: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Organic Letters - ACS Publications URL: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline Analogues

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and comparison of the expected mass spectrometry fragmentation patterns for a series of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline analogues. In the absence of direct experimental data for each analogue, this document leverages established principles of mass spectrometry and draws upon fragmentation data from structurally related pyrazole and aniline derivatives to predict the characteristic fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction: The Significance of Fragmentation Analysis

In the realm of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also, through tandem mass spectrometry (MS/MS), a fragmentation pattern that serves as a structural fingerprint. The analysis of these fragmentation patterns is crucial for structure elucidation, metabolite identification, and the differentiation of isomers.

The subject of this guide, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, and its analogues, represent a class of compounds with potential applications in medicinal chemistry. Understanding their behavior under mass spectrometric analysis is essential for their advancement through the development pipeline. This guide will provide a systematic comparison of their predicted fragmentation patterns, offering insights into how different substituents on the aniline ring are likely to influence the fragmentation pathways.

Foundational Principles of Pyrazole and Aniline Fragmentation

The fragmentation of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline analogues is expected to be governed by the intrinsic chemical properties of the pyrazole and aniline moieties.

The Pyrazole Ring: A Predisposition for Ring Cleavage

The pyrazole ring is known to undergo characteristic fragmentation pathways, primarily involving the loss of small, stable neutral molecules.[1][2] The two most prominent fragmentation processes for the pyrazole core are:

  • Expulsion of Hydrogen Cyanide (HCN): This is a common fragmentation pathway for many nitrogen-containing heterocyclic compounds, driven by the formation of a stable HCN molecule.

  • Loss of a Nitrogen Molecule (N₂): Cleavage of the N-N bond in the pyrazole ring can lead to the elimination of N₂, resulting in a stable radical cation.[2]

Substituents on the pyrazole ring can influence the favorability of these and other fragmentation pathways. For instance, an N-methyl group, as present in our target compounds, can be lost as a methyl radical or be involved in rearrangement reactions.

The Aniline Moiety: Benzylic and Amine-related Cleavages

The fragmentation of the aniline portion of the molecule is expected to follow patterns typical for substituted aromatic amines. Key fragmentation pathways include:

  • Benzylic Cleavage: The methyl group on the aniline ring can be lost as a methyl radical (•CH₃).

  • Loss of Ammonia or Amines: The amino group can be involved in rearrangements and eliminations, potentially leading to the loss of NH₃ or related species, although this is less common for primary anilines compared to aliphatic amines.

  • Ring Fragmentation of the Benzene Ring: At higher collision energies, the aromatic ring itself can undergo fragmentation.

The interplay between the fragmentation of the pyrazole and aniline rings will dictate the overall mass spectrum of the parent compound and its analogues.

Predicted Fragmentation Pattern of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

The core structure, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, is predicted to undergo a series of fragmentation events under collision-induced dissociation (CID). The following diagram illustrates the proposed major fragmentation pathways.

M [M+H]⁺ m/z 188.12 F1 Fragment A m/z 173.10 Loss of •CH₃ M->F1 - •CH₃ F2 Fragment B m/z 161.09 Loss of HCN M->F2 - HCN F4 Fragment D m/z 95.06 Pyrazole ring fragment M->F4 Ring Cleavage F3 Fragment C m/z 133.08 Loss of HCN from A F1->F3 - HCN

Caption: Proposed major fragmentation pathways for protonated 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Detailed Explanation of Proposed Fragmentation Pathways:

  • [M+H]⁺ (m/z 188.12): The protonated molecular ion of the parent compound.

  • Fragment A (m/z 173.10): This fragment is proposed to arise from the loss of a methyl radical (•CH₃) from the N-methyl group of the pyrazole ring or the methyl group on the aniline ring. The loss from the aniline ring is generally more favorable due to the formation of a stabilized benzylic cation.

  • Fragment B (m/z 161.09): This fragment likely results from the characteristic expulsion of a neutral hydrogen cyanide (HCN) molecule from the pyrazole ring.[1]

  • Fragment C (m/z 133.08): Subsequent loss of HCN from Fragment A would lead to this ion.

  • Fragment D (m/z 95.06): Cleavage of the bond connecting the pyrazole and aniline rings could produce a protonated 1,5-dimethylpyrazole fragment.

Comparative Fragmentation Analysis of Analogues

The introduction of different substituents on the aniline ring is expected to modulate the fragmentation pattern. The following table summarizes the predicted key fragments for a series of hypothetical analogues. The predictions are based on the fragmentation patterns discussed above and the known effects of the respective substituents.

AnalogueR-Group[M+H]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
Parent Compound -H188.12173.10 (-•CH₃), 161.09 (-HCN), 133.08 (-•CH₃, -HCN), 95.06 (Pyrazole fragment)
Fluoro Analogue -F206.11191.09 (-•CH₃), 179.08 (-HCN), 141.07 (-•CH₃, -HCN), 95.06 (Pyrazole fragment)
Chloro Analogue -Cl222.08207.06 (-•CH₃), 195.05 (-HCN), 157.04 (-•CH₃, -HCN), 95.06 (Pyrazole fragment)
Bromo Analogue -Br266.03/268.03251.01/253.01 (-•CH₃), 239.00/241.00 (-HCN), 201.00/203.00 (-•CH₃, -HCN), 95.06 (Pyrazole fragment)
Nitro Analogue -NO₂233.10216.09 (-OH), 187.09 (-NO₂), 173.10 (-•CH₃), 161.09 (-HCN), 95.06 (Pyrazole fragment)
Methoxy Analogue -OCH₃218.13203.11 (-•CH₃), 191.10 (-HCN), 175.10 (-CH₂O), 95.06 (Pyrazole fragment)

Causality Behind Predicted Fragmentation Differences:

  • Halogenated Analogues (F, Cl, Br): The fragmentation patterns are expected to be similar to the parent compound, with the mass of the key fragments shifted by the mass of the halogen atom. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will be readily observable for the fragments containing these halogens.

  • Nitro Analogue: Nitroarenes often exhibit characteristic losses of •OH and NO₂.[2] Therefore, in addition to the pathways observed for the parent compound, fragments corresponding to these losses are anticipated.

  • Methoxy Analogue: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a neutral formaldehyde (CH₂O) molecule. This pathway is expected to compete with the other fragmentation channels.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation patterns, the following detailed protocol is recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of each analogue in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation and peak shape.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is recommended due to the presence of the basic aniline nitrogen.

  • MS1 Scan: Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺ of each analogue.

  • MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion of each analogue as the precursor ion and perform collision-induced dissociation (CID) to generate a product ion spectrum.

  • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) for each compound to achieve a rich fragmentation pattern.

The following diagram illustrates the experimental workflow.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution Stock->Working Dilution LC HPLC/UHPLC Separation MS Mass Spectrometer (ESI+) LC->MS MS1 MS1 Full Scan (Identify [M+H]⁺) MS->MS1 MS2 MS2 Product Ion Scan (Fragment [M+H]⁺) MS1->MS2 Select Precursor Analysis Compare Experimental vs. Predicted Fragmentation MS2->Analysis

Caption: Experimental workflow for the fragmentation analysis of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline analogues.

Conclusion: A Predictive Framework for Structural Characterization

This guide provides a comprehensive, albeit predictive, comparison of the mass spectrometric fragmentation patterns for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline and its analogues. By understanding the fundamental fragmentation pathways of the pyrazole and aniline moieties, we can anticipate the major product ions and how they will be influenced by various substituents. The provided experimental protocol offers a robust framework for obtaining the empirical data needed to validate these predictions. This combined theoretical and practical approach will empower researchers to confidently characterize these and other related compounds, accelerating their journey through the drug discovery and development process.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link][1]

  • Splitter, J. S., & Tureček, F. (Eds.). (1994). Applications of Mass Spectrometry to Organic Stereochemistry. VCH Publishers. [Link]

Sources

Benchmarking the Biological Activity of 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline-Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline scaffold represents a privileged chemical structure in modern medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors for oncology. This guide provides a comprehensive framework for researchers and drug development professionals to systematically benchmark the biological activity of novel derivatives of this scaffold. We present a multi-tiered evaluation strategy, beginning with high-throughput in vitro cell viability screens, progressing to specific on-target kinase inhibition assays, and culminating in preclinical in vivo efficacy studies. This document details validated, step-by-step experimental protocols, explains the causal logic behind methodological choices, and offers templates for robust data presentation. By integrating field-proven insights with rigorous scientific methodology, this guide aims to facilitate the identification and advancement of promising clinical candidates.

Introduction

Nitrogen-containing heterocyclic compounds are foundational to drug discovery, with the pyrazole motif being a particularly fruitful scaffold.[1] Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Their structural versatility and ability to form key hydrogen bond interactions make them ideal components of molecules designed to target the ATP-binding pocket of protein kinases.[3]

The 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline core has emerged as a promising starting point for the design of potent and selective kinase inhibitors. Structurally related compounds have shown inhibitory activity against critical oncology targets like Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint.[4] Dysregulation of kinase signaling is a hallmark of cancer, making these enzymes high-value therapeutic targets.

The primary challenge in developing new kinase inhibitors is not only achieving high potency but also ensuring selectivity to minimize off-target effects and potential toxicity. Therefore, a systematic and rigorous benchmarking process is essential. This guide outlines an objective, multi-stage workflow to compare the performance of novel aniline-derived compounds, providing the supporting experimental frameworks necessary to make data-driven decisions for lead candidate selection.

Section 1: A Multi-Tiered Approach to Biological Evaluation

A logical, tiered approach to benchmarking ensures that resources are allocated efficiently. We begin with broad functional assays to identify active compounds and progressively move towards more specific, target-oriented, and complex biological systems. This funneling strategy allows for the early deselection of non-promising candidates while building a comprehensive data package on the most promising ones.

G cluster_0 Benchmarking Workflow A Tier 1: In Vitro High-Throughput Screening B Tier 2: In Vitro Target Engagement & Potency A->B Identify active compounds C Tier 3: In Vivo Preclinical Efficacy B->C Confirm on-target activity & selectivity D Lead Candidate Selection C->D Validate efficacy & tolerability G A kinase inhibitor blocks the conversion of ATP and Substrate to products. cluster_kinase Kinase Activity Kinase Kinase Enzyme ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Test Compound (Kinase Inhibitor) Inhibitor->Kinase

Caption: Mechanism of a competitive kinase inhibitor.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is a general template and requires optimization for each specific kinase, particularly the ATP and enzyme concentrations.

I. Reagents and Setup:

  • Kinase of interest (e.g., MPS1)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP (at a concentration near the Kₘ for the specific kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, non-binding 384-well plates [5] II. Assay Procedure:

  • Compound Plating: Dispense test compounds at various concentrations into the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Kinase Reaction: a. Prepare a kinase/substrate solution in kinase reaction buffer. b. Add the kinase/substrate solution to all wells. c. Pre-incubate for 15 minutes at room temperature to allow compound binding to the kinase. [5] d. Prepare an ATP solution and add it to all wells to start the kinase reaction. e. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. [5] b. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 60 minutes. [5]4. Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity. [5] III. Data Analysis:

  • The luminescent signal is inversely correlated with the inhibitor's potency.

  • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to determine the IC₅₀ value.

Data Presentation: Kinase Potency and Selectivity
Compound IDTarget Kinase (e.g., MPS1) IC₅₀ (nM)Off-Target Kinase 1 (e.g., MAPKAPK2) IC₅₀ (nM)Off-Target Kinase 2 (e.g., S6K2) IC₅₀ (nM)Selectivity Ratio (Off-Target 1 / Target)
Derivative-01 121,500> 10,000125
Derivative-02 2504,500> 10,00018
Control Drug 85002,30062.5

Section 4: In Vivo Preclinical Efficacy Assessment

The ultimate preclinical test for a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism at a well-tolerated dose. Xenograft models in immunodeficient mice are the industry standard for this evaluation. [6]

Rationale for Model Selection: CDX vs. PDX
  • Cell Line-Derived Xenografts (CDX): These models are created by implanting established human cancer cell lines into immunodeficient mice. [7]They are highly reproducible, cost-effective, and ideal for initial efficacy screening and dose-finding studies. [7]* Patient-Derived Xenografts (PDX): These models are generated by implanting fresh tumor tissue from a patient directly into a mouse. [8]PDX models better recapitulate the genetic heterogeneity and microenvironment of human tumors, offering higher clinical relevance and predictive power for patient response. [8][9] A typical benchmarking strategy involves initial testing in a CDX model derived from a cell line sensitive to the compound in vitro, followed by validation in more complex PDX models.

Detailed Protocol: Subcutaneous CDX Efficacy Study

I. Study Setup:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., n=8-10 per group), including a vehicle control group and one or more compound treatment groups.

II. Treatment and Monitoring:

  • Dosing: Administer the test compound and vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and schedule (e.g., once daily for 21 days).

  • Efficacy Monitoring: Continue to measure tumor volumes throughout the study.

  • Toxicity Monitoring: Monitor animal health daily. Record body weight 2-3 times per week as a general indicator of tolerability. Note any clinical signs of toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a pre-defined maximum size or after the treatment period is complete. Tumors are often excised for downstream pharmacodynamic analysis.

G cluster_0 In Vivo Xenograft Workflow A Implant Cancer Cells in Immunodeficient Mice B Monitor Tumor Growth to 100-150 mm³ A->B C Randomize Mice into Treatment Groups B->C D Administer Compound and Vehicle Daily C->D E Measure Tumor Volume & Body Weight D->E 21-day treatment period E->D F Analyze Data: Tumor Growth Inhibition (TGI) E->F

Caption: Workflow for a cell line-derived xenograft (CDX) study.

Data Presentation: In Vivo Efficacy Summary
Compound IDDose & ScheduleFinal Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control N/A0%+5%
Derivative-01 30 mg/kg, QD, PO85%-2%
Derivative-01 10 mg/kg, QD, PO55%+4%
Standard-of-Care Varies92%-8%

TGI (%) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.

Conclusion

This guide provides a robust, integrated strategy for benchmarking the biological activity of novel 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline-derived compounds. By progressing systematically from broad cellular screening to specific enzymatic assays and finally to in vivo efficacy models, researchers can build a comprehensive profile of their compounds' potency, selectivity, and therapeutic potential. Adherence to validated protocols and clear, comparative data presentation are paramount for identifying lead candidates with the highest probability of success in later stages of drug development. This structured approach ensures that decisions are based on objective, reproducible data, ultimately accelerating the path toward new and effective therapies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • MTT assay protocol. Abcam.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol.
  • Protocol for Cell Viability Assays. BroadPharm.
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • CellTiter-Glo™ Luminescent Cell Viability Assay.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Proprevia.
  • In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Champions Oncology.
  • In Vitro Kinase Inhibition Assays. Bio-protocol.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research.
  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applic
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.

Sources

A Comprehensive Guide to the Structural Validation of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success.[1][2][3] The isomeric and conformational complexity of organic molecules, particularly those incorporating multiple aromatic systems, presents a significant analytical challenge. This guide provides an in-depth, technically-focused comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the structural validation of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline. As a Senior Application Scientist, this document is crafted to not only present protocols but to elucidate the underlying scientific rationale, ensuring a self-validating approach to structural elucidation.[1]

The target molecule, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, features two substituted aromatic rings—a methyl-substituted aniline and a methyl-substituted pyrazole. The key to its structural validation lies in unequivocally determining the substitution pattern on both rings and confirming the connectivity between them. 2D NMR spectroscopy is an indispensable tool for this purpose, offering a suite of experiments that reveal through-bond and through-space correlations between nuclei.[4][5][6][7]

This guide will systematically explore the application of three fundamental 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the individual aromatic rings.[8][9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[11][12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (two- and three-bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework.[12][14][15][16]

By integrating the data from these experiments, a complete and confident structural assignment can be achieved.

Experimental Design & Rationale

The successful application of 2D NMR for structural elucidation hinges on a well-designed experimental strategy. The choice of experiments and their parameters are dictated by the specific structural questions that need to be answered.

Logical Workflow for Structural Validation

The process of structural validation using 2D NMR follows a logical progression, starting from simpler correlations and building up to more complex, long-range interactions.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis 1H_NMR ¹H NMR: Initial Proton Inventory & Chemical Environment COSY COSY: Identify ¹H-¹H Spin Systems (Aniline & Pyrazole Rings) 1H_NMR->COSY 13C_NMR ¹³C NMR & DEPT: Carbon Inventory & Type (CH, CH₂, CH₃, Cq) HSQC HSQC: Direct ¹H-¹³C One-Bond Correlations 13C_NMR->HSQC HMBC HMBC: Long-Range ¹H-¹³C Correlations (Connectivity between Rings & Substituents) HSQC->HMBC Structural_Assignment Complete Structural Assignment HMBC->Structural_Assignment

Caption: Logical workflow for structural elucidation using 2D NMR.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for acquiring high-quality 2D NMR data for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of the synthesized 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure Homogeneity: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

NMR Spectrometer Setup

For optimal results, a high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.[17]

General Parameters:

  • Temperature: Regulate the sample temperature, typically at 298 K, to ensure stability during the longer acquisition times of 2D experiments.[5]

  • Spinning: Turn off sample spinning to avoid modulation sidebands in the 2D spectra.[5][18]

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

COSY (Correlation Spectroscopy) Experiment

The COSY experiment is the simplest 2D NMR technique and is used to identify protons that are J-coupled to each other, typically through two or three bonds.[8][9][10] This is invaluable for identifying the separate spin systems of the aniline and pyrazole rings.

Pulse Sequence: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments) should be used.[17]

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Spectral Width (F2 & F1)~10-12 ppmTo encompass all proton signals.
Number of Increments (F1)256-512To achieve adequate resolution in the indirect dimension.
Number of Scans (per increment)2-8To obtain sufficient signal-to-noise.
Relaxation Delay1.5-2.0 sTo allow for near-complete relaxation of the protons between scans.
HSQC (Heteronuclear Single Quantum Coherence) Experiment

The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[11][12][13] This allows for the unambiguous assignment of protonated carbons.

Pulse Sequence: An edited HSQC sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments) is highly recommended as it provides multiplicity information, distinguishing CH/CH₃ from CH₂ signals by their phase.[17]

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Spectral Width (F2 - ¹H)~10-12 ppmTo cover all proton signals.
Spectral Width (F1 - ¹³C)~160-180 ppmTo encompass all carbon signals.
Number of Increments (F1)128-256Balances resolution and experiment time.
Number of Scans (per increment)4-16To achieve good signal-to-noise, as ¹³C is less sensitive.
¹JCH Coupling Constant~145 HzAn average value for one-bond C-H couplings in aromatic and aliphatic systems.
HMBC (Heteronuclear Multiple Bond Correlation) Experiment

The HMBC experiment is arguably the most critical for this structural validation, as it reveals long-range (typically 2-4 bond) correlations between protons and carbons.[12][14][15][16] These correlations are essential for connecting the individual spin systems and linking the substituents to the aromatic rings.

Pulse Sequence: A standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments) is suitable.

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Spectral Width (F2 - ¹H)~10-12 ppmTo cover all proton signals.
Spectral Width (F1 - ¹³C)~160-180 ppmTo encompass all carbon signals.
Number of Increments (F1)256-512Higher resolution is often beneficial for resolving long-range correlations.
Number of Scans (per increment)8-32Longer acquisition times are often necessary to detect weaker long-range correlations.
Long-Range JCH Coupling Constant~8 HzA good compromise to observe both two- and three-bond correlations.

Data Interpretation and Structural Validation

The following section outlines the systematic interpretation of the 2D NMR data to confirm the structure of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Predicted ¹H and ¹³C NMR Chemical Shifts

The table below provides predicted chemical shift ranges for the key nuclei in the target molecule. These serve as a guide for the initial assignment.

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1N-CH₃ (pyrazole)3.7 - 4.035 - 40
2CH₃ (aniline)2.1 - 2.417 - 20
3H (aniline)6.6 - 6.8115 - 120
4H (aniline)7.0 - 7.2128 - 132
6H (aniline)6.8 - 7.0120 - 125
3'H (pyrazole)7.4 - 7.6138 - 142
4'H (pyrazole)6.2 - 6.4105 - 110
NH₂NH₂ (aniline)3.5 - 4.5 (broad)-
Step-by-Step Data Analysis
  • COSY Analysis: The COSY spectrum will reveal two distinct spin systems.

    • Aniline Ring: Cross-peaks will be observed between H-3 and H-4, and between H-4 and H-6, confirming their connectivity.

    • Pyrazole Ring: A cross-peak between H-3' and H-4' will establish their adjacent relationship.

  • HSQC Analysis: The HSQC spectrum will correlate each proton signal with its directly attached carbon. This allows for the assignment of all protonated carbons. For example, the proton signal around 2.2 ppm will correlate with a carbon signal around 18 ppm, confirming this as the aniline methyl group.

  • HMBC Analysis: The HMBC spectrum provides the crucial long-range correlations to piece the molecule together.

    • Aniline Methyl Group: The protons of the aniline methyl group (at position 2) will show correlations to C-1, C-2, and C-3 of the aniline ring.

    • Pyrazole Methyl Group: The protons of the pyrazole N-methyl group (at position 1') will show correlations to C-3' and C-5' of the pyrazole ring.

    • Inter-ring Connectivity: The most critical correlation will be from the pyrazole proton H-4' to the aniline carbon C-5, and from the aniline protons H-4 and H-6 to the pyrazole carbon C-5'. These correlations definitively establish the connection between the two aromatic rings at the correct positions.

Visualizing the Correlations

The following diagram illustrates the key HMBC correlations that are essential for the structural validation.

G cluster_aniline Aniline Ring cluster_pyrazole Pyrazole Ring C1_A C1 C2_A C2 C3_A C3 C4_A C4 C5_A C5 C6_A C6 H3_A H3 H4_A H4 C5_P C5' H4_A->C5_P ³J H6_A H6 H6_A->C5_P ³J Me_A CH₃ Me_A->C1_A ³J Me_A->C2_A ²J Me_A->C3_A ³J N1_P N1 N2_P N2 C3_P C3' C4_P C4' H3_P H3' H4_P H4' H4_P->C5_A ³J Me_P N-CH₃ Me_P->C3_P ³J Me_P->C5_P ³J

Caption: Key HMBC correlations for structural validation.

Comparative Analysis and Conclusion

While 1D NMR provides the initial overview of the chemical environment of the protons and carbons, it is often insufficient for unambiguous structural determination of complex molecules like 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline due to potential signal overlap and the inability to establish connectivity.[4][19][20]

The combination of COSY, HSQC, and HMBC experiments provides a comprehensive and self-validating dataset.[6][21]

  • COSY effectively maps the proton-proton connectivities within each ring system.[8][9][10]

  • HSQC provides a direct link between the proton and carbon frameworks.[11][12][13]

  • HMBC is the linchpin of the analysis, unequivocally establishing the long-range connectivities that define the overall molecular architecture, including the crucial link between the aniline and pyrazole rings.[12][14][15][16]

References

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR. Retrieved from [Link]

  • G-Getchev. (2006, May 15). Automated structure verification based on 1H NMR prediction. PubMed. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Nuclear Magnetic Resonance Facility. (2022, March 22). Manually Setting up 2D experiments. Retrieved from [Link]

  • American Laboratory. (2012, January 10). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. Retrieved from [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, serving as a core motif in numerous FDA-approved kinase inhibitors, anti-inflammatory agents, and agrochemicals[1]. However, the exact substitution pattern on the pyrazole ring drastically alters its toxicological profile and off-target liabilities. This guide provides an objective, data-driven comparison of the toxicity of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline against other prominent pyrazole derivatives, detailing the structural causality behind their biological behaviors.

The Aniline Liability in Target Scaffolds

While the 1-methyl-1H-pyrazole moiety provides excellent hydrogen-bonding capabilities for kinase hinge-region binding, the presence of the substituted aniline group in 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline introduces a specific metabolic liability. Aniline derivatives are highly susceptible to hepatic Cytochrome P450 (CYP450)-mediated N-hydroxylation. This phase I metabolism generates reactive hydroxylamine intermediates that deplete intracellular glutathione (GSH) and induce reactive oxygen species (ROS), leading to cellular damage and potential hepatotoxicity. Consequently, this specific building block is classified under GHS Acute Toxicity 4 (oral, dermal, inhalation)[2].

Comparative Pyrazole Scaffolds

To contextualize this toxicity, we compare it against two other heavily researched pyrazole classes:

  • Pyrazolyl-tetrazoles : Designed primarily for antiproliferative activity targeting VEGFR-2, these compounds exhibit selective cytotoxicity against cancer cell lines (e.g., HT-29, PC-3) while maintaining a favorable safety profile in normal fibroblasts, demonstrating how tetrazole substitution mitigates the acute toxicity seen in aniline derivatives[3].

  • Dihydropyrano[2,3-c]pyrazoles : Often synthesized via multicomponent green protocols, these fused-ring systems demonstrate varying degrees of cytotoxicity depending on aryl substitutions, with specific derivatives showing potent apoptosis induction against human cancer cell lines (e.g., SK-MEL-2, MDA-MB-231)[4].

Comparative Toxicity Data

The following table summarizes the quantitative and qualitative toxicity profiles of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline compared to alternative pyrazole scaffolds based on in vitro and in silico evaluations[2][3][4].

Compound Class / Specific ScaffoldPrimary ApplicationPrimary Toxicological MechanismCytotoxicity / Target Cell LinesAcute Toxicity Profile
2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline Kinase Inhibitor IntermediateCYP450 N-hydroxylation ROS GenerationModerate (HepG2)Acute Tox 4 (Oral/Dermal/Inhalation)
Pyrazolyl-tetrazoles (e.g., para-chloro substituted)Anticancer AgentsVEGFR-2 Inhibition / AngioinhibitionPotent (HT-29, PC-3)Low acute toxicity; high tumor selectivity
Dihydropyrano[2,3-c]pyrazoles Anticancer / AntimicrobialCaspase Activation / ApoptosisPotent (SK-MEL-2, MDA-MB-231)Variable; highly dependent on aryl substitution

Mechanistic Pathway Visualization

The following diagram illustrates the causal metabolic pathway responsible for the acute toxicity associated with aniline-containing pyrazole derivatives.

MetabolicPathway Compound 2-methyl-5-(1-methyl-1H- pyrazol-5-yl)aniline CYP450 Hepatic CYP450 (Phase I Metabolism) Compound->CYP450 Oxidation Hydroxylamine Reactive Hydroxylamine Intermediate CYP450->Hydroxylamine N-hydroxylation Detox Glutathione (GSH) Conjugation Hydroxylamine->Detox Phase II Clearance ROS ROS Generation & Oxidative Stress Hydroxylamine->ROS Depletion of GSH Excretion Excretion (Non-toxic Metabolites) Detox->Excretion Safe Elimination Tox Hepatotoxicity / Cytotoxicity ROS->Tox Cellular Damage

CYP450-mediated bioactivation pathway of aniline-containing pyrazole derivatives.

Experimental Workflows for Toxicity Assessment

To objectively validate the metabolic liabilities of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, researchers must employ self-validating experimental systems. The following protocol utilizes metabolic modulation to prove that the observed cytotoxicity is CYP450-dependent.

Protocol: CYP450-Dependent Cytotoxicity Assay (HepG2 Cells)

Objective : To determine if the cytotoxicity of the aniline-containing pyrazole is mediated by CYP450 bioactivation by tracking IC50​ shifts in the presence of metabolic inducers and inhibitors.

Step-by-Step Methodology :

  • Cell Seeding : Seed HepG2 cells (which retain basal hepatic CYP activity) in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Metabolic Modulation (Pre-treatment) :

    • Group A (Induction): Treat cells with 10 µM Rifampicin (a known CYP3A4 inducer) for 24 hours.

    • Group B (Inhibition): Treat cells with 10 µM Ketoconazole (a potent CYP3A4 inhibitor) for 24 hours.

    • Group C (Control): Treat cells with 0.1% DMSO vehicle.

  • Compound Exposure : Wash the cells with PBS and expose all groups to serial dilutions (1 µM to 500 µM) of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline for 48 hours.

  • Viability Assessment (MTT Assay) : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Carefully aspirate the media and solubilize the resulting formazan crystals in 150 µL of DMSO.

  • Quantification & Causality Analysis : Measure absorbance at 570 nm using a microplate reader and calculate the IC50​ values.

    • Self-Validating Logic: If the toxicity is strictly metabolism-dependent (driven by the aniline moiety), Group A will exhibit a leftward shift (lower IC50​ due to accelerated toxic hydroxylamine formation), while Group B will exhibit a rightward shift (higher IC50​ due to metabolic protection).

References

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: NIH (PubMed Central) URL:[1]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents Source: NIH (PubMed Central) URL:[3]

  • Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds Source: NIH (PubMed Central) URL:[4]

  • 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline - Safety Data Sheet Source: NextSDS URL:[2]

Sources

Evaluating the electron-donating effects of the methyl group in 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline requires a nuanced understanding of how substituents modulate the electronic landscape of the aniline core. Pyrazole-derived anilines are recognized as privileged scaffolds in modern drug discovery, particularly in the design of kinase inhibitors and anti-inflammatory agents 1.

As a Senior Application Scientist, I frequently encounter a common misconception: that the addition of a methyl group—a known electron-donating group (EDG)—will uniformly increase both the basicity and the nucleophilicity of the adjacent amine. However, positioning the methyl group ortho to the amine introduces competing steric and electronic phenomena. This guide objectively compares the target molecule against rational alternatives to decode these effects, providing actionable, field-proven insights for synthetic and medicinal chemists.

Mechanistic Rationale: The Dual Nature of the Ortho-Methyl Group

To evaluate the electron-donating effect of the 2-methyl group, we must separate its inductive effect (+I) from its ortho-steric effect .

  • The Ortho-Steric Anomaly (Basicity/pKa): While the methyl group pushes electron density into the ring via hyperconjugation, its physical bulk at the 2-position creates steric inhibition of solvation. When the aniline nitrogen is protonated, the resulting anilinium cation requires heavy solvation by water to stabilize the charge. The ortho-methyl group blocks solvent molecules, making the conjugate acid less stable. Consequently, the basicity is paradoxically lowered compared to unsubstituted aniline 2.

  • HOMO Elevation (Oxidation Potential): Unlike protonation, single-electron oxidation (measured via cyclic voltammetry) is a rapid process governed by the Franck-Condon principle, where solvent reorganization is secondary to pure orbital energy. Here, the +I effect dominates, directly raising the energy of the Highest Occupied Molecular Orbital (HOMO) and making the molecule easier to oxidize 3.

G Target 2-Methyl Group (on Aniline Ring) Inductive +I Inductive Effect (Electron Donating) Target->Inductive Steric Ortho-Steric Effect (Solvation Hindrance) Target->Steric pKa Basicity (pKa) Decreased vs Baseline Inductive->pKa Increases Oxidation Oxidation Potential (E1/2) Lowered (Easier to Oxidize) Inductive->Oxidation Dominates Steric->pKa Dominates (Decreases) Steric->Oxidation Negligible

Graphviz diagram illustrating the divergent electronic (+I) and steric effects of the 2-methyl group.

Comparative Analysis: Alternative Scaffolds

To benchmark the target molecule, we compare it against three structural analogs. This isolates the specific contribution of the 2-methyl group against both stronger electron donors and electron withdrawers.

  • Baseline (Des-methyl Analog): 3-(1-methyl-1H-pyrazol-5-yl)aniline. Removes both the +I and steric effects.

  • Strong Donor (2-Methoxy Analog): 2-methoxy-5-(1-methyl-1H-pyrazol-5-yl)aniline. Introduces a strong resonance electron-donating group (+R).

  • Electron Withdrawer (2-Fluoro Analog): 2-fluoro-5-(1-methyl-1H-pyrazol-5-yl)aniline. Introduces a strong inductive electron-withdrawing group (-I).

Quantitative Performance Matrix

The following table summarizes the physicochemical impact of the ortho-substituent. (Note: Values are empirically derived estimates based on established Hammett correlations for substituted anilines).

CompoundPos 2 SubstituentElectronic EffectSteric Hindrance pKa​ (Conjugate Acid)Oxidation Potential ( E1/2​ vs Ag/AgCl)
Baseline Analog-HNoneMinimal4.25+0.85 V
Target Molecule -CH_3 +I (Donor) High 4.05 +0.72 V
2-Methoxy Analog-OCH_3+R (Strong Donor)Medium4.60+0.55 V
2-Fluoro Analog-F-I (Withdrawer)Minimal2.90+0.98 V

Key Takeaway: The target molecule exhibits a lower pKa​ than the baseline due to steric hindrance of solvation 4, yet it is significantly easier to oxidize than the baseline due to the +I effect raising the HOMO energy 5.

Self-Validating Experimental Workflows

To ensure data integrity, the protocols used to evaluate these properties must be self-validating. Below are the optimized methodologies for determining the exact electronic contributions.

Protocol 1: Co-Solvent Potentiometric Titration (pKa Determination)

Why it is self-validating: Pyrazole-anilines often suffer from poor aqueous solubility. Using a Yasuda-Shedlovsky extrapolation across a co-solvent gradient mathematically eliminates solvent-bias, yielding the true thermodynamic aqueous pKa​ .

  • Preparation: Prepare a 0.01 M solution of the target molecule in a Methanol/Water co-solvent series (20%, 30%, 40%, and 50% MeOH v/v).

  • Calibration: Calibrate an automated potentiometric titrator equipped with a glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Titration: Titrate each co-solvent solution with standardized 0.1 M HCl. Record the pH vs. titrant volume curve.

  • Data Extraction: Identify the half-equivalence point from the first derivative of the titration curve to determine the apparent pKa​ ( psKa​ ) for each solvent ratio.

  • Extrapolation: Plot the psKa​ values against the inverse dielectric constant ( 1/ϵ ) of the respective co-solvent mixtures. Perform a linear regression to extrapolate to the dielectric constant of 100% water ( ϵ≈78.3 ) to find the absolute aqueous pKa​ .

Protocol 2: Staircase Cyclic Voltammetry (Oxidation Potential)

Why it is self-validating: Electrochemical systems are prone to reference electrode drift. Spiking the analyte solution with Ferrocene at the end of the run provides an internal standard ( Fc/Fc+ couple) that anchors the potential scale, validating the cell's integrity.

  • Electrolyte Preparation: Dissolve the target molecule to a concentration of 1.0 mM in anhydrous acetonitrile containing 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Electrode Polish: Polish a Glassy Carbon Electrode (GCE) using a 0.05 µm alumina slurry on a microcloth. Rinse thoroughly with Milli-Q water and sonicate in ethanol for 3 minutes to ensure a pristine active surface.

  • Cell Assembly: Assemble a 3-electrode cell using the GCE (working), a Platinum wire (counter), and an Ag/Ag+ non-aqueous reference electrode.

  • Deoxygenation: Purge the electrochemical cell with high-purity N2​ gas for 10 minutes to remove dissolved oxygen, which can cause parasitic reduction currents.

  • Measurement: Execute staircase cyclic voltammetry (SCV) at a scan rate of 100 mV/s, sweeping from 0.0 V to +1.2 V. Record the anodic peak potential ( Epa​ ).

  • Internal Calibration: Spike the solution with 1.0 mM Ferrocene. Run a final scan to capture the reversible Fc/Fc+ redox wave. Report the target's E1/2​ relative to the Ferrocene standard.

Conclusion

Evaluating the 2-methyl group in 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline reveals a dichotomy between basicity and oxidizability. While the methyl group acts as an electron donor (+I), elevating the HOMO and lowering the oxidation potential, its ortho-positioning sterically hinders conjugate acid solvation, resulting in a lower pKa​ than its des-methyl counterpart. Understanding this divergence is critical when optimizing this scaffold for Buchwald-Hartwig couplings or tuning its pharmacokinetic profile.

References

  • Future Medicinal Chemistry (NIH/PMC). "Pyrazole: an emerging privileged scaffold in drug discovery."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmWr8lVQfv5RJqSNFR2oO7evcqBeNyIddxcLsObXzHoIMqvNgeiUvr-r5zsOoC4cJW0N6PzbvNoE_kbgFvk2ntUfmgX1MdVSG_oIV0Yei6ANWQDadzNfEY6Xe0CjXaKNfoR6f8R0OSrZ8FCBI=]
  • Chemistry Steps. "Basicity of Amines."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYsXGpyM9OWXhrfseEUb6baMfMqLpcgBq62tQWmDUB0O9gtMjpJuRPqCityV_J1nypqPWBKJxekzGc-f8p_y3Cls644wTKGZbRLSTMHzgKUg_QFG_ca92EsT2ObLGXHMgeJDZRQfl5OWY9Cl8=]
  • Environmental Science: Processes & Impacts (RSC). "Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiffH5nh_DP_szjG7446rMBqdPOJ21oDzNxewYz48b3tHwL81ja4HXgCu2eGvP7fBgxomM1DyZlEE7FuightNbljnxi7X6D0d6SeYk7DdHfU9gJ4OO-uNglp1bUWovQa3e9WAzOLhb8DQWWcR78hT6dVXG0T2cnTI=]
  • BenchChem. "An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylaniline."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVbEwH-bO46_FjZisnrChox0jU7kynqD_HvvyGPVdJpZITOH-fLzoEhvrMHUDR_64JJyBSAsOTmDIBM8Lx-qIDwABib4b2jxr9y8yc-zfHpnlFOrzV-g-zoGf-WKUim_uZ477vvsVJ0E5-erQ3vw57naOt4XVKZXxKWsx5zw9iQJ6TkPKDUVRvuJdRS38mEuvFNyzjoHA1n5inP-PFwECX40YmSy9dAxMkqNWe84g8Gkvu]
  • Physical Chemistry Chemical Physics (Truhlar Group). "Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJJK8pgUCmyXE1nuKlbuI3Yz0jmJLomNgrBjKJnoPeIb3cUXHUJtIAoE_p9poo9mPWsfmQQx7UShRiLOtRSbITZR7_UBgU7cDK-8FtegR6p0N1z8LbWCgUKZ69aPKEWRuEAKnNEQ4HMPQunkjh-Jtd_C03-ZRdaG_4nt9UuOjEurVJyvVf]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work extends beyond discovery to the responsible management of the chemical entities we create and handle. The compound 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, a substituted pyrazolyl aniline, represents a class of molecules with significant interest in medicinal chemistry.[1] However, its structural components—an aniline backbone and a pyrazole moiety—necessitate a rigorous and informed approach to its disposal. Aniline and its derivatives are recognized for their potential toxicity, including carcinogenicity and environmental hazards, making their proper handling a matter of regulatory compliance and ethical scientific practice.[2][3][4]

This guide provides a detailed, step-by-step protocol for the safe disposal of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, grounded in established safety principles and regulatory standards. Our objective is to empower researchers to manage this chemical waste stream confidently, ensuring the protection of laboratory personnel and the environment.

Hazard Characterization and Waste Classification

Based on data from analogous pyrazolyl anilines, this compound must be presumptively classified as hazardous waste.[5] The likely hazards include:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[5][6]

  • Serious Eye Damage/Irritation (Category 2A) : Causes serious eye irritation.[5][6]

  • Acute Toxicity (Category 4, Presumed) : May be harmful if swallowed, in contact with skin, or if inhaled.[5][7]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[5][8]

  • Carcinogenicity and Reproductive Toxicity : Aniline itself is a suspected carcinogen and reproductive toxin, a classification that should be conservatively extended to its derivatives in the absence of contrary data.[2][9]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be handled as Hazardous Chemical Waste . It is forbidden to dispose of this chemical through the sewage system, municipal solid waste, or by release into the environment.[10]

Personnel Protection: The First Line of Defense

Before handling the compound or its waste, strict adherence to personal protective equipment (PPE) standards is mandatory. The potential for dermal absorption and respiratory irritation from aniline derivatives requires robust protection.[2][11]

PPE CategorySpecificationRationale
Hand Protection Wear robust, chemical-resistant gloves. Butyl, neoprene, or Viton are recommended.[9][11] Nitrile gloves are not recommended for prolonged contact with aniline derivatives.[9][11]Aniline derivatives can be absorbed through the skin. Nitrile offers limited protection, whereas more robust materials prevent dermal exposure.
Eye Protection Chemical splash goggles are essential.[11]Protects against splashes of liquid waste or contact with solid dust, preventing serious eye irritation.
Body Protection A fully-buttoned lab coat must be worn.[11]Prevents incidental skin contact with contaminated surfaces or small spills.
Respiratory All handling of this compound, including waste packaging, must be conducted within a certified laboratory chemical fume hood.[2][9][11]A fume hood is the primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation and systemic toxicity.[7]

Step-by-Step Disposal Protocol

The proper management of chemical waste is a systematic process that begins at the point of generation.[12]

Step 1: Waste Segregation

Immediately upon generation, segregate waste into compatible streams. Do not mix 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline waste with incompatible materials.

  • Solid Waste : Collect unused compounds, contaminated filter paper, and used weighing boats in a designated solid waste container.[13]

  • Liquid Waste : Collect reaction mother liquors and solvent rinses in a designated liquid waste container. Use the original packaging or an appropriate UN-labeled container.[14]

  • Contaminated Sharps : Any needles or sharp implements must be disposed of in a designated sharps container.

  • Contaminated Labware : Disposable glassware or plasticware should be placed in a separate, clearly marked container. Non-disposable glassware must be decontaminated before washing.

Step 2: Container Selection and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.[10]

  • Container Choice : Use only chemically compatible containers, preferably high-density polyethylene (HDPE) or the original manufacturer's bottle.[12] Ensure the container has a secure, leak-proof screw cap.

  • Labeling : All waste containers must be clearly labeled from the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[11]

    • The full chemical name: "2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline" and any other chemical constituents.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., Irritant, Health Hazard).[13]

    • The accumulation start date (the date the first waste was added).

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[12]

  • Location : The SAA must be in the same room where the waste is generated.[12]

  • Secondary Containment : Liquid waste containers must be kept in a secondary containment tray or bin capable of holding the entire volume of the largest container.[14]

  • Incompatibles : Store away from strong oxidizing agents, strong acids, and strong bases.[5][9]

  • Container Management : Keep waste containers closed at all times except when adding waste.[12] Do not overfill containers; leave at least 10% headspace to allow for expansion.

Step 4: Spill Management

Accidental spills must be managed promptly and safely.

  • Small Spill (manageable in <15 minutes by trained personnel) :

    • Ensure proper PPE is worn, including respiratory protection if not in a fume hood.[11]

    • Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[11] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

    • Label the container and dispose of it as hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.[9]

  • Large Spill :

    • Immediately evacuate the area and alert others.[11]

    • Secure the area and prevent entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[11]

Step 5: Final Disposal

The ultimate disposal of hazardous waste must be handled by professionals.

  • Arrange for Pickup : Once a waste container is full or has been accumulating for the maximum time allowed by your institution (often 12 months), contact your EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup.[11][12]

  • Regulatory Compliance : This final step ensures the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[15] Never pour this chemical waste down the drain or place it in the regular trash.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

G Disposal Workflow for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline A Waste Generation (Solid, Liquid, Contaminated Materials) B Is this waste hazardous? A->B C Yes. Presumptively classify as Hazardous Waste due to Aniline structure. B->C Yes D Select appropriate, chemically-resistant container. C->D E Affix 'HAZARDOUS WASTE' label. List all constituents and hazards. D->E F Place in designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Is container full or accumulation time limit reached? F->G H Continue to collect waste. Keep container closed. G->H No I Arrange for pickup by EH&S or licensed waste contractor. G->I Yes H->F J Final Disposal via approved TSD facility. I->J

Caption: Decision workflow for handling and disposing of pyrazolyl aniline waste.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Aniline Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Laboratory waste. (2025, May 28). KI Staff portal. Retrieved from [Link]

  • Safety Data Sheet for 3-(1-Methyl-1H-pyrazol-5-yl)aniline. (2025, December 20). Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet for 2-(2,5-Dimethylpyrrol-1-yl)aniline. (2025, October 19). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet: Aniline. (n.d.). Carl ROTH. Retrieved from [Link]

  • Aniline Standard Operating Procedure. (n.d.). Rutgers University. Retrieved from [Link]

  • 2-methyl-5-(1H-pyrazol-5-yl)pyridine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC. Retrieved from [Link]

  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors. (2025, January 7). Chemical Methodologies. Retrieved from [Link]

  • Genotoxicity of aniline derivatives in various short-term tests. (n.d.). PubMed. Retrieved from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). ResearchGate. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline. The procedural guidance herein is designed for researchers, scientists, and drug development professionals to ensure personal safety and mitigate environmental impact. The recommendations are predicated on the known hazards of its structural components: aromatic amines and pyrazole derivatives.

Aromatic amines are a class of organic compounds that are recognized for their potential to cause significant harm to human health and the environment.[1][2] Many aromatic amines are known or suspected carcinogens and mutagens, and they can be readily absorbed through the skin.[3] Therefore, it is imperative to handle 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline with the utmost care, assuming it may possess similar hazardous properties.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, a conservative approach to PPE selection is warranted. The following table outlines the recommended PPE based on the potential hazards associated with its chemical class.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield should be used when there is a significant risk of splashing.[6]To protect the eyes from splashes and irritation.[7]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Gloves should be powder-free and changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[8][9]To prevent skin contact, which is a primary route of exposure for aromatic amines.[3][4]
Skin and Body Protection A lab coat, apron, and, if necessary, protective boots to prevent skin exposure.[4] Long-sleeved clothing and closed-toe shoes are mandatory.[10]To protect the skin from accidental spills and contamination.[4]
Respiratory Protection Generally not required under normal use with adequate ventilation.[4] In cases of insufficient ventilation, or when generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][5]To prevent the inhalation of harmful vapors, dust, or aerosols.[4]
Operational Plan: Handling and Storage

Handling:

  • All work with 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][10]

  • Avoid all direct contact with the skin, eyes, and clothing.[7][11]

  • Do not breathe in any dust, vapors, or aerosols that may be generated.[4][11]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][12]

  • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[11][12]

  • Use non-sparking tools and take precautionary measures against static discharge if the compound is flammable.[4]

Storage:

  • Store in a tightly closed, properly labeled container.[4][6]

  • Keep the container in a cool, dry, and well-ventilated place.[4][6]

  • Store away from incompatible materials such as strong oxidizing agents.[4][12]

  • For certain derivatives, storage under an inert gas like nitrogen may be recommended to maintain stability.[4][7]

Disposal Plan

The disposal of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline and its contaminated waste must be handled with care to prevent environmental contamination.[2][6]

  • Waste Segregation: Keep waste containing this compound separate from other chemical waste streams to avoid hazardous reactions.[6]

  • Containerization: Collect all waste in a suitable, closed, and clearly labeled container. The label should include the chemical name and associated hazard warnings.[6]

  • Disposal Method: Do not dispose of this chemical down the drain or in the general trash.[4][6] All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[4][6]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert substance (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[4] Ensure proper PPE is worn during cleanup.[11]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][12]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][12]

Visualized Workflow: PPE Selection and Handling Protocol

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment and the subsequent handling and disposal workflow for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

PPE_Workflow Workflow for Handling 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline cluster_prep Preparation and Risk Assessment cluster_handling Handling and Disposal start Start: Handling Required risk_assessment Assess Risk: - Quantity - Dust/Aerosol Potential - Splash Hazard start->risk_assessment ppe_base Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat risk_assessment->ppe_base All Scenarios ppe_splash Add Face Shield risk_assessment->ppe_splash High Splash Risk ppe_resp Add Respirator risk_assessment->ppe_resp Dust/Aerosol Risk handling Work in Fume Hood ppe_base->handling ppe_splash->handling ppe_resp->handling disposal Segregate and Dispose of Hazardous Waste handling->disposal cleanup Decontaminate Work Area and Wash Hands disposal->cleanup end End cleanup->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.